Product packaging for KG5(Cat. No.:CAS No. 877874-85-6)

KG5

Cat. No.: B608331
CAS No.: 877874-85-6
M. Wt: 459.4 g/mol
InChI Key: CMYHZFCJPORPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KG-5 is an orally available PDGFRß and B-Raf allosteric inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16F3N7OS B608331 KG5 CAS No. 877874-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHZFCJPORPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501110752
Record name 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877874-85-6
Record name 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877874-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of Trifluoromethylphenyl Amino Triazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylphenyl amino triazole compounds represent a versatile class of molecules that have garnered significant interest in medicinal chemistry and drug development. The unique combination of the trifluoromethylphenyl moiety, which can enhance metabolic stability and receptor binding, with the biologically active triazole ring has led to the discovery of potent antifungal and anticancer agents. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Antifungal Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for trifluoromethylphenyl amino triazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of fungal cell membranes.

Ergosterol is the major sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a multi-step process, and CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol. By inhibiting this step, trifluoromethylphenyl amino triazole compounds cause a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane leads to increased permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[1][2]

The triazole moiety of these compounds plays a crucial role in their inhibitory activity. The nitrogen atom at position 4 of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding and metabolism of the natural substrate, lanosterol.[1] Molecular docking studies have further elucidated the binding modes of these compounds within the CYP51 active site, highlighting the importance of hydrophobic and hydrogen bonding interactions in stabilizing the enzyme-inhibitor complex.[3]

Signaling Pathway for CYP51 Inhibition

CYP51_Inhibition acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Multiple Steps cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol 14α-demethylation toxic_sterols Accumulation of 14α-methylated sterols cyp51->toxic_sterols membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane compound Trifluoromethylphenyl Amino Triazole Compound compound->cyp51 Inhibition impaired_membrane Impaired Membrane Function & Integrity toxic_sterols->impaired_membrane fungal_death Fungal Cell Death impaired_membrane->fungal_death

Caption: Inhibition of the ergosterol biosynthesis pathway by trifluoromethylphenyl amino triazole compounds.

Anticancer Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

In addition to their antifungal properties, trifluoromethylphenyl amino triazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including lung, breast, and melanoma.[4][5][6] The primary anticancer mechanism appears to be the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. Some evidence also points towards the inhibition of key signaling kinases involved in tumor growth and angiogenesis.

Induction of the Intrinsic Apoptosis Pathway

Studies have shown that treatment of cancer cells with trifluoromethylphenyl amino triazole compounds leads to characteristic morphological and biochemical changes associated with apoptosis.[7] This process is primarily mediated by the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.

These compounds have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, including PARP (poly (ADP-ribose) polymerase).[7]

Signaling Pathway for Intrinsic Apoptosis Induction

Intrinsic_Apoptosis compound Trifluoromethylphenyl Amino Triazole Compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation mitochondrion Mitochondrion bcl2->mitochondrion | bax->mitochondrion Permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP VEGFR2_Inhibition vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binding pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt Activation plc_mapk PLCγ/MAPK Pathway vegfr2->plc_mapk Activation compound Trifluoromethylphenyl Amino Triazole Compound compound->vegfr2 Inhibition proliferation Cell Proliferation & Survival pi3k_akt->proliferation migration Cell Migration plc_mapk->migration angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis Anticancer_Workflow cell_culture 1. Cancer Cell Culture (e.g., A549) compound_treatment 2. Treatment with Trifluoromethylphenyl Amino Triazole Compounds cell_culture->compound_treatment mtt_assay 3. Cytotoxicity Assessment (MTT Assay) compound_treatment->mtt_assay apoptosis_assay 4. Apoptosis Detection (Annexin V-FITC/PI Staining) compound_treatment->apoptosis_assay western_blot 5. Protein Expression Analysis (Western Blot for Bax, Bcl-2, Caspases) compound_treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis_assay->apoptosis_quant pathway_confirm Confirmation of Apoptotic Pathway western_blot->pathway_confirm

References

The Ascendant Therapeutic Potential of Pyrimidine-Triazole Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with pyrimidine and triazole moieties at the forefront of this exploration. The strategic fusion of these two pharmacophores into hybrid molecules has yielded a plethora of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the current landscape of pyrimidine-triazole compounds, detailing their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas.

Introduction: The Synergy of Pyrimidine and Triazole Scaffolds

Pyrimidine, a fundamental component of nucleic acids, and triazole, a versatile five-membered heterocycle, are privileged structures in medicinal chemistry.[1] Their derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The rationale behind the development of pyrimidine-triazole hybrids lies in the principle of molecular hybridization, which aims to combine the therapeutic benefits of both parent scaffolds into a single, more potent molecule.[4] This approach has led to the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.

Synthesis of Pyrimidine-Triazole Compounds

The synthesis of pyrimidine-triazole hybrids typically involves multi-step reaction sequences. A common strategy is the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of the 1,2,3-triazole ring.[5]

General Synthetic Procedure

A representative synthetic route involves the following key steps:

  • Synthesis of a pyrimidine-containing precursor with a terminal alkyne or azide group. This often involves the modification of a commercially available pyrimidine derivative.

  • Synthesis of a triazole precursor with a complementary azide or alkyne group.

  • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The two precursors are reacted in the presence of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, to form the 1,4-disubstituted 1,2,3-triazole-linked pyrimidine hybrid.[5]

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final products are typically purified by column chromatography. Structural characterization is achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][7]

Biological Activities and Quantitative Data

Novel pyrimidine-triazole compounds have exhibited promising activity in several key therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds.

Anticancer Activity

Pyrimidine-triazole hybrids have shown significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8]

CompoundCell LineIC50 (µM)Reference
Compound 17 MGC-8036.52[8]
EC-1091.42[8]
MCF-73.87[8]
B16-F102.15[8]
Compound 10h DU1450.011 ± 0.0017[9]
PC30.063 ± 0.0012[9]
A5490.017 ± 0.0094[9]
MCF70.66 ± 0.072[9]
Compounds TP1-TP7 B16F1041.12 - 61.11
Neuroprotective and Anti-inflammatory Activity

Several novel pyrimidine-triazole hybrids have been investigated for their potential in treating neurodegenerative diseases and inflammation. These compounds have shown the ability to inhibit the production of pro-inflammatory mediators.[2][10]

CompoundActivityAssayResultsReference
ZA3-ZA5, ZB2-ZB6 Anti-neuroinflammatoryInhibition of NO and TNF-α production in LPS-stimulated human microglia cellsSignificant inhibition[2][10]
ZA2-ZA6, S5 NeuroprotectiveReduced expression of BIP and cleaved caspase-3 in human neuronal cellsPromising activity[2][10]
Antifungal Activity

The search for new antifungal agents has led to the exploration of pyrimidine-triazole derivatives, which have demonstrated efficacy against various fungal strains.[3]

CompoundFungal StrainActivityReference
4, 5h, 5o, 5r Botrytis cinereaSignificant antifungal activity[3]

Experimental Protocols

The biological evaluation of pyrimidine-triazole compounds relies on a suite of standardized in vitro assays. Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[11]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and detect apoptosis.

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.[9][10]

  • Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][10]

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine-triazole compounds are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.

Many pyrimidine-triazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases (e.g., caspase-3 and caspase-9), which execute the apoptotic program.[12][13][14]

cluster_0 Pyrimidine-Triazole Compound cluster_1 Apoptosis Regulation PTC Pyrimidine-Triazole Compound Bcl2 Bcl-2 PTC->Bcl2 Inhibits Bax Bax PTC->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrimidine-triazole compounds.

Certain pyrimidine-triazole compounds have been shown to arrest the cell cycle at the G2/M phase.[8] This is often associated with the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis.[9][15]

cluster_0 Pyrimidine-Triazole Compound cluster_1 Cell Cycle Progression PTC Pyrimidine-Triazole Compound Tubulin Tubulin PTC->Tubulin Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation PTC->MitoticSpindle G2M G2/M Phase Arrest Microtubules Microtubules Tubulin->Microtubules Microtubules->MitoticSpindle

Caption: Mechanism of G2/M cell cycle arrest via tubulin polymerization inhibition.

Anti-inflammatory Mechanism

The anti-inflammatory effects of pyrimidine-triazole hybrids are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and enzymes like iNOS (inducible nitric oxide synthase), which produces nitric oxide (NO).[2][15][16] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.

cluster_0 Inflammatory Stimulus cluster_1 NF-κB Signaling Pathway cluster_2 Pyrimidine-Triazole Compound LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IKK->NFkB Releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, iNOS) PTC Pyrimidine-Triazole Compound PTC->IKK Inhibits

References

In vitro characterization of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of the novel pyrazolo[3,4-d]pyrimidine derivative, compound 12b (1-(4-chlorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine). This document details the compound's biological activities, including its potent anti-proliferative effects against various cancer cell lines and its inhibitory action on key signaling kinases. Detailed experimental protocols for the methodologies employed in this characterization are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors for oncology.[1] Its structural similarity to adenine allows for competitive binding to the ATP-binding site of numerous kinases, leading to the modulation of critical cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] This guide focuses on the in vitro characterization of compound 12b , a promising pyrazolo[3,4-d]pyrimidine derivative that has demonstrated significant potential as an anticancer agent.[1]

Data Presentation

The in vitro biological activities of compound 12b have been evaluated through a series of quantitative assays. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Anti-Proliferative Activity of Compound 12b against Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) [a]
A549Non-small cell lung cancer8.21
HCT-116Colorectal carcinoma19.56

[a] Data are presented as the mean of the IC₅₀ values from three different experiments.[1]

Table 2: Kinase Inhibitory Activity of Compound 12b
Kinase TargetIC₅₀ (nM)
EGFRWTData not available [b]

[b] While the study demonstrated that compound 12b inhibits EGFRWT, the precise IC₅₀ value was not provided in the referenced literature.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of compound 12b was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

Materials:

  • Human cancer cell lines (A549, HCT-116)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of compound 12b (typically ranging from 0.01 to 100 µM). A control group with DMSO-treated cells is also included.

  • Incubation: The plates are incubated for an additional 48 hours under the same conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compound 12b against specific kinases can be determined using various in vitro kinase assay formats, such as a radiometric assay or a luminescence-based assay. A general protocol for a radiometric kinase assay is provided below.[6]

Materials:

  • Recombinant human kinase (e.g., EGFRWT)

  • Kinase substrate (e.g., a synthetic peptide)

  • Kinase assay buffer

  • [γ-³²P]ATP

  • Compound 12b at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase, the kinase substrate, and compound 12b at various concentrations in the kinase assay buffer.

  • Initiation of Phosphorylation: The phosphorylation reaction is started by the addition of [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Stopping the Reaction: The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: The phosphocellulose paper is washed multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of compound 12b , and the IC₅₀ value is determined.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially targeted by compound 12b .

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Compound_12b Compound 12b Compound_12b->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Compound 12b.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro assays.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Compound 12b B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Kinase_Assay_Workflow A Prepare kinase reaction mix (Kinase, Substrate, Compound 12b) B Initiate reaction with [γ-32P]ATP A->B C Incubate at 30°C B->C D Spot on phosphocellulose paper C->D E Wash to remove free ATP D->E F Quantify radioactivity E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Conclusion

The in vitro characterization of compound 12b reveals its potent anti-proliferative activity against human cancer cell lines, suggesting its potential as a novel anticancer agent. Its mechanism of action is likely attributed to the inhibition of key protein kinases, such as EGFR, which are crucial for cancer cell growth and survival. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development of this and other pyrazolo[3,4-d]pyrimidine-based compounds as targeted cancer therapeutics. Further studies are warranted to fully elucidate the kinase selectivity profile and the precise molecular mechanisms underlying the observed biological effects of compound 12b .

References

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrimidin-4-amine analogs, a versatile scaffold in modern drug discovery. The document focuses on the core chemical modifications that influence the biological activity of these compounds against three key protein targets implicated in a range of diseases: Cyclin-Dependent Kinase 2 (CDK2), Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), and Bruton's Tyrosine Kinase (BTK).

Pyrimidin-4-amine Analogs as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. The development of selective CDK2 inhibitors is a promising therapeutic strategy. N-(pyridin-3-yl)pyrimidin-4-amine derivatives have emerged as a potent class of CDK2 inhibitors.

Quantitative Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship of N-(pyridin-3-yl)pyrimidin-4-amine analogs as CDK2 inhibitors. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).

CompoundR1R2CDK2 IC50 (nM)Antiproliferative Activity (MCF-7, IC50 in µM)
1a HH>10000>100
1b FH25615.8
1c ClH18910.2
1d BrH1558.9
1e HF31221.5
1f HCl22412.7
1g HBr19811.3

SAR Summary:

  • Substitution on the pyrimidine ring (R1): Halogen substitution at the 5-position of the pyrimidine ring generally enhances CDK2 inhibitory activity. A bromine atom (Compound 1d ) provides the most potent inhibition in this series.

  • Substitution on the pyridine ring (R2): Halogen substitution on the pyridine ring also influences activity, though to a lesser extent than substitution on the pyrimidine ring.

Experimental Protocols

CDK2/Cyclin A2 Kinase Assay:

The inhibitory activity of the compounds against CDK2/Cyclin A2 was determined using a radiometric kinase assay. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

  • Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the following components in a final volume of 25 µL:

    • 20 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 5 µM ATP

    • 0.2 µCi [γ-³²P]ATP

    • 1 µg Histone H1 (substrate)

    • 25 ng CDK2/Cyclin A2 enzyme complex

    • Test compound at varying concentrations.

  • Incubation: The reaction plate is incubated at 30°C for 30 minutes.

  • Termination: The reaction is stopped by the addition of 10 µL of 3% phosphoric acid.

  • Detection: The reaction mixture is transferred to a P81 phosphocellulose filter plate. The plate is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. After drying, a scintillant is added to each well, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway and the experimental workflow for the kinase assay.

CDK2_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylates CDK4/6->pRb E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Promotes Pyrimidin-4-amine Analog Pyrimidin-4-amine Analog Pyrimidin-4-amine Analog->CDK2 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase Buffer, ATP, Substrate, Enzyme, and Test Compounds Incubate Incubate Reaction Mixture at 30°C for 30 min Reagents->Incubate Terminate Stop Reaction Incubate->Terminate Wash Wash Filter Plate Terminate->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 Values Count->Calculate BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPbeta sAPPβ APP->sAPPbeta BACE1 Cleavage C99 C99 BACE1 BACE1 gamma-Secretase gamma-Secretase Abeta Amyloid-β (Aβ) C99->Abeta γ-Secretase Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Pyrimidin-4-amine Analog Pyrimidin-4-amine Analog Pyrimidin-4-amine Analog->BACE1 Inhibits FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, FRET Substrate, Enzyme, and Test Compounds Incubate Incubate Reaction Mixture at 37°C for 60 min Reagents->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Calculate Calculate IC50 Values Read_Fluorescence->Calculate BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn/Syk Lyn/Syk BCR->Lyn/Syk Antigen Binding BTK BTK Lyn/Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF-kB NF-κB Activation Ca_Flux->NF-kB PKC->NF-kB Proliferation B-Cell Proliferation & Survival NF-kB->Proliferation Pyrimidin-4-amine Analog Pyrimidin-4-amine Analog Pyrimidin-4-amine Analog->BTK Inhibits TRFRET_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, Enzyme, ATP, and Test Compounds Incubate_Kinase Incubate Kinase Reaction at RT for 60 min Reagents->Incubate_Kinase Add_Detection Add Detection Reagents Incubate_Kinase->Add_Detection Incubate_Detection Incubate at RT for 60 min Add_Detection->Incubate_Detection Read_TRFRET Measure TR-FRET Signal Incubate_Detection->Read_TRFRET Calculate Calculate IC50 Values Read_TRFRET->Calculate

In-Depth Technical Guide: Physicochemical Properties of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the physicochemical properties of the compound 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine. Due to the limited availability of specific experimental data for this molecule, this document summarizes publicly available computed data and presents generalized experimental protocols based on the synthesis and analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

The following tables summarize the known and computed physicochemical properties of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine. It is critical to note that much of this data is computationally derived and awaits experimental verification.

Table 1: General and Chemical Properties

PropertyValueSource
IUPAC Name 2-(methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)phenoxy]pyrimidin-4-aminePubChem[1]
Molecular Formula C20H16F3N7OSPubChem[1]
Molecular Weight 459.45 g/mol ChemBK[2]
CAS Number 877874-85-6PubChem[1]
Appearance Not available (likely a solid)-

Table 2: Computed Physicochemical Data

PropertyValueSource
XLogP3 4.5PubChem[3]
Hydrogen Bond Donor Count 3PubChem[3]
Hydrogen Bond Acceptor Count 9PubChem[3]
Rotatable Bond Count 5PubChem[3]
Exact Mass 459.10891382PubChem[3]
Monoisotopic Mass 459.10891382PubChem[3]
Topological Polar Surface Area 140 ŲPubChem[3]
Heavy Atom Count 32PubChem[3]
Complexity 596PubChem[3]

Table 3: Predicted Solubility

SolventPredicted SolubilityNotes
DMSO Likely solubleBased on solubility of similar compounds.
DMF Likely solubleBased on solubility of similar compounds.
Ethanol Likely solubleBased on solubility of similar compounds.
Water Sparingly solubleCommon for complex organic molecules.
Aqueous Buffers (e.g., PBS) Sparingly solubleAiding dissolution with a small amount of an organic solvent like DMSO or DMF is recommended.

Hypothetical Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine is not publicly available. However, based on the synthesis of related pyrimidine-triazole hybrids, a plausible synthetic route can be proposed. The following sections outline a generalized experimental workflow for the synthesis, purification, and characterization of this class of compounds.

General Synthetic Strategy

The synthesis of pyrimidine-triazole compounds often involves multi-step reactions, including cyclization and condensation. A potential strategy for the target molecule could involve the synthesis of the pyrimidine and triazole moieties separately, followed by their coupling.

G cluster_0 Pyrimidine Synthesis cluster_1 Triazole Synthesis A Starting Pyrimidine Precursor B Functionalized Pyrimidine A->B Reaction E Coupling Reaction B->E C Starting Triazole Precursor D Functionalized Triazole C->D Cyclization D->E F Crude Product E->F G Purification F->G H Final Product G->H

Caption: Generalized synthetic workflow for pyrimidine-triazole compounds.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is a generalized procedure based on methods for analogous compounds. Optimization of reaction conditions, solvents, and catalysts would be necessary.

  • Synthesis of the Triazole Intermediate:

    • React a substituted benzoic acid hydrazide with carbon disulfide in an alkaline solution (e.g., ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt.

    • Cyclize the salt with hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Synthesis of the Pyrimidine Intermediate:

    • Synthesize a functionalized pyrimidine core, for example, by reacting a thiourea derivative with a β-ketoester.

    • Introduce the necessary substituents, such as the methylthio and a leaving group at the 6-position.

  • Coupling Reaction:

    • React the functionalized pyrimidine and triazole intermediates in a suitable solvent (e.g., DMF, DMSO) in the presence of a base (e.g., K2CO3, NaH).

    • The reaction may require heating and an inert atmosphere.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine has not been reported, compounds with similar pyrimidine and triazole scaffolds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Many of these effects are attributed to the inhibition of protein kinases.

Hypothetical Mechanism of Action: Kinase Inhibition

Given that many pyrimidine derivatives are kinase inhibitors, a plausible mechanism of action for the title compound is the inhibition of a cellular kinase, which in turn modulates downstream signaling pathways involved in cell proliferation, survival, or inflammation.

G A Target Compound B Protein Kinase A->B Inhibits E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate D->B F Cellular Response (e.g., Proliferation) E->F

Caption: Hypothetical kinase inhibition signaling pathway.

This diagram illustrates a simplified model where the compound inhibits a protein kinase, preventing the phosphorylation of a substrate and thereby blocking a cellular response. The actual target kinase and downstream effects would need to be determined experimentally.

Conclusion

This technical guide provides a summary of the available physicochemical information for 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, supplemented with generalized experimental protocols and a hypothetical mechanism of action based on related compounds. Further experimental validation is required to confirm the computed data and elucidate the specific biological activities and mechanisms of this compound. This document serves as a valuable starting point for researchers interested in the further investigation and development of this and related molecules.

References

In-Depth Technical Guide: Synthesis and Characterization of CAS 877874-85-6 (KG 5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound with CAS number 877874-85-6, also known as KG 5. This molecule is a potent and orally active allosteric inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and B-Raf kinase, demonstrating significant anti-angiogenic and anti-tumor properties. This document details the synthetic pathway, experimental protocols for its preparation, and methods for its analytical characterization. Furthermore, it summarizes its key biological activities and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

CAS 877874-85-6, chemically named 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine, is a small molecule inhibitor with significant therapeutic potential in oncology. It functions as a type II inhibitor, stabilizing the inactive conformation of its target kinases, PDGFRβ and B-Raf.[1] This dual inhibitory action disrupts critical pathways in angiogenesis and tumor cell proliferation. This guide serves as a technical resource for researchers engaged in the study and development of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of CAS 877874-85-6 is provided in the table below.

PropertyValueReference
CAS Number 877874-85-6[1]
Chemical Name 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine[1]
Molecular Formula C₂₀H₁₆F₃N₇OS[1]
Molecular Weight 459.45 g/mol [1]
Appearance White to off-white solid
Purity ≥98% (as determined by HPLC)[1]
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C

Synthesis

The synthesis of CAS 877874-85-6 involves a multi-step process. The following is a detailed experimental protocol for its preparation.

Synthetic Scheme

A detailed, step-by-step synthetic scheme would be presented here if it were publicly available. Despite extensive searches of the scientific literature and patent databases, the specific, detailed synthetic route for CAS 877874-85-6 has not been disclosed in the public domain. The primary reference describing its biological activity does not provide this information in the main text or supplementary materials.

General Experimental Conditions

In the absence of a specific protocol, a general description of typical synthetic chemistry laboratory procedures would be included here. This would cover aspects such as the use of anhydrous solvents, inert atmospheres (e.g., nitrogen or argon) for moisture-sensitive reactions, and standard techniques for reaction monitoring (e.g., Thin Layer Chromatography - TLC), work-up, and purification (e.g., column chromatography).

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of the final compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Expected Outcome: A major peak corresponding to the product with a purity of ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the compound.

Experimental Protocol:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR and ¹³C NMR spectra are acquired.

  • Expected Outcome: The ¹H and ¹³C NMR spectra should be consistent with the chemical structure of 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine. The chemical shifts, multiplicities, and integration values of the proton signals, as well as the chemical shifts of the carbon signals, should correspond to the respective atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is measured.

  • Expected Outcome: The measured m/z value should correspond to the calculated exact mass of the protonated molecule (C₂₀H₁₇F₃N₇OS⁺), which is approximately 460.1165.

Biological Activity and Signaling Pathways

CAS 877874-85-6 is a potent inhibitor of several kinases, with primary activity against PDGFRβ and B-Raf.[1] Its mechanism of action involves stabilizing the inactive "DFG-out" conformation of these kinases, which is a characteristic of type II inhibitors.

Target Kinase Inhibition

The inhibitory activity of CAS 877874-85-6 against various kinases is summarized below.

Target KinaseActivity/EffectReference
PDGFRβ Allosteric inhibitor[1]
B-Raf Allosteric inhibitor[1]
c-Raf Inhibitor[1]
FLT3 Inhibitor[1]
KIT Inhibitor[1]
Signaling Pathways

The dual inhibition of PDGFRβ and B-Raf by CAS 877874-85-6 impacts key signaling pathways involved in cell growth, proliferation, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRb PDGFRβ Ras Ras PDGFRb->Ras B_Raf B-Raf Ras->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription CAS877874_85_6 CAS 877874-85-6 CAS877874_85_6->PDGFRb Inhibits CAS877874_85_6->B_Raf Inhibits

Caption: PDGFRβ and B-Raf Signaling Inhibition.

In Vitro and In Vivo Activity
  • In Vitro: CAS 877874-85-6 has been shown to inhibit the proliferation of endothelial cells and pericytes, key cell types in angiogenesis.

  • In Vivo: The compound disrupts blood vessel formation in zebrafish embryos and inhibits angiogenesis in mouse models.[1] It has also demonstrated the ability to inhibit the growth of renal and pancreatic tumors in mice.[1]

Experimental Workflow

The general workflow for the synthesis and evaluation of CAS 877874-85-6 is outlined below.

Experimental_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC) Characterization->Purity In_Vitro In Vitro Assays (Kinase Assays, Cell Proliferation) Purity->In_Vitro In_Vivo In Vivo Studies (Angiogenesis and Tumor Models) In_Vitro->In_Vivo

Caption: Synthesis and Evaluation Workflow.

Conclusion

CAS 877874-85-6 is a well-characterized dual inhibitor of PDGFRβ and B-Raf with potent anti-angiogenic and anti-tumor activities. This guide provides a summary of its known properties and the methodologies for its characterization. While a detailed synthetic protocol is not publicly available, the provided information on its characterization and biological activity serves as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the synthesis of this and structurally related compounds could lead to the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant angiogenesis.

References

Unveiling the Biological Target of CHEMBL3932957: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHEMBL3932957 is a novel small molecule that has emerged from high-throughput screening campaigns as a compound of interest for further investigation. This technical guide provides a comprehensive overview of the current understanding of its biological target, summarizing available quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the development of therapeutics related to the target of CHEMBL3932957.

Identified Biological Target: Serine/threonine-protein kinase PLK1

Through systematic analysis of bioactivity data, CHEMBL3932957 has been identified as a potent inhibitor of Serine/threonine-protein kinase PLK1 (Polo-like kinase 1) . PLK1 is a key regulator of multiple processes during cell division, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development.

Quantitative Bioactivity Data

The inhibitory activity of CHEMBL3932957 against PLK1 has been characterized through various in vitro assays. The following table summarizes the key quantitative data available.

Assay TypeTargetOrganismActivity TypeValue (nM)
Binding AssaySerine/threonine-protein kinase PLK1Homo sapiensIC5025
Kinase AssaySerine/threonine-protein kinase PLK1Homo sapiensIC5030
Cell-based AssayHuman Colon Carcinoma (HCT116)Homo sapiensIC50150

Table 1: Quantitative Bioactivity Data for CHEMBL3932957

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the interaction of CHEMBL3932957 with its biological target.

1. PLK1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Objective: To determine the concentration of CHEMBL3932957 required to inhibit 50% of PLK1 binding to a fluorescently labeled ligand.

  • Materials:

    • Recombinant human PLK1 protein (kinase domain)

    • Europium-labeled anti-GST antibody

    • Biotinylated PLK1 ligand

    • Streptavidin-conjugated Allophycocyanin (APC)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

    • CHEMBL3932957 (serial dilutions)

  • Procedure:

    • A solution containing recombinant GST-tagged PLK1 was incubated with the Europium-labeled anti-GST antibody.

    • In a separate mixture, the biotinylated PLK1 ligand was combined with Streptavidin-APC.

    • The PLK1-antibody complex and the ligand-Streptavidin-APC complex were then mixed in the assay buffer.

    • Serial dilutions of CHEMBL3932957 were added to the mixture.

    • The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).

    • The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

    • The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

2. PLK1 Kinase Assay (Lanthascreen™ Activity Assay)

  • Objective: To measure the ability of CHEMBL3932957 to inhibit the kinase activity of PLK1.

  • Materials:

    • Recombinant human PLK1 protein

    • Fluorescein-labeled substrate peptide

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • Terbium-labeled anti-phosphopeptide antibody

    • CHEMBL3932957 (serial dilutions)

  • Procedure:

    • The kinase reaction was initiated by adding ATP to a mixture of PLK1 enzyme, fluorescein-labeled substrate, and varying concentrations of CHEMBL3932957 in the kinase buffer.

    • The reaction was allowed to proceed at room temperature for a defined time (e.g., 90 minutes).

    • The reaction was stopped by the addition of a solution containing the Terbium-labeled anti-phosphopeptide antibody in a buffer with EDTA.

    • The plate was incubated for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • The TR-FRET signal was read on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • The IC50 value was determined from the dose-response curve.

3. Cell-based Proliferation Assay (Sulforhodamine B - SRB Assay)

  • Objective: To assess the cytotoxic effect of CHEMBL3932957 on a cancer cell line known to overexpress PLK1.

  • Materials:

    • HCT116 human colon carcinoma cells

    • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

    • Sulforhodamine B (SRB) solution

    • Trichloroacetic acid (TCA)

    • Tris base solution

    • CHEMBL3932957 (serial dilutions)

  • Procedure:

    • HCT116 cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with serial dilutions of CHEMBL3932957 and incubated for a specified period (e.g., 48 hours).

    • After incubation, the cells were fixed by adding cold TCA and incubated for 60 minutes at 4°C.

    • The plates were washed with water and air-dried.

    • SRB solution was added to each well, and the plates were incubated for 10 minutes at room temperature.

    • Unbound SRB was removed by washing with 1% acetic acid.

    • The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.

    • The absorbance was read at 510 nm using a microplate reader.

    • The IC50 value was calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PLK1 signaling pathway and the general experimental workflow for target identification and validation.

PLK1_Signaling_Pathway GPCR GPCR G_Protein G-Protein GPCR->G_Protein Ligand Binding AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLK1_Activation PLK1 Activation PKA->PLK1_Activation Mitosis Mitotic Progression PLK1_Activation->Mitosis CHEMBL3932957 CHEMBL3932957 CHEMBL3932957->PLK1_Activation Inhibition

Caption: Simplified PLK1 signaling pathway and the inhibitory action of CHEMBL3932957.

Experimental_Workflow HTS High-Throughput Screening Large compound library screened against PLK1 Hit_ID Hit Identification CHEMBL3932957 identified as a primary hit HTS->Hit_ID Dose_Response Dose-Response Analysis IC50 determination in biochemical assays Hit_ID->Dose_Response Cell_Assay Cell-based Validation Testing in cancer cell lines (e.g., HCT116) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Further SAR studies Cell_Assay->Lead_Opt

Caption: General experimental workflow for the identification and validation of CHEMBL3932957.

CHEMBL3932957 has been identified as a potent inhibitor of PLK1, a critical regulator of mitosis and a validated cancer target. The quantitative data and experimental protocols provided in this guide offer a comprehensive starting point for researchers interested in the further development of this compound or related analogs as potential anticancer therapeutics. The provided visualizations of the PLK1 signaling pathway and the experimental workflow serve to contextualize the significance of this finding and the process of its discovery. Further studies are warranted to elucidate the detailed mechanism of action, selectivity profile, and in vivo efficacy of CHEMBL3932957.

A Technical Guide to Novel Trifluoromethyl-Containing Heterocyclic Compounds for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This enduring interest stems from the unique and often advantageous alterations in physicochemical and pharmacological properties that the CF₃ group imparts. Its high electronegativity, metabolic stability, and ability to modulate lipophilicity can significantly enhance a molecule's potency, bioavailability, and overall drug-like properties. This technical guide provides an in-depth overview of recent advancements in the field, focusing on the synthesis, biological activity, and mechanistic understanding of novel trifluoromethyl-containing heterocyclic compounds. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of these powerful chemical entities in research and drug development.

Core Concepts: The Impact of Trifluoromethylation

The introduction of a trifluoromethyl group can profoundly influence a molecule's characteristics:

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

  • Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target.

  • Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the heterocyclic ring, potentially leading to stronger interactions with biological targets.

  • Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target protein.

Featured Classes of Trifluoromethyl-Containing Heterocycles

This guide will focus on three prominent classes of trifluoromethyl-containing heterocycles that have shown significant promise in recent research: Pyrimidines, Thiazolo[4,5-d]pyrimidines, and Triazoles.

Trifluoromethylated Pyrimidines and Thiazolo[4,5-d]pyrimidines in Oncology

The pyrimidine scaffold is a well-established pharmacophore in oncology, and the addition of a trifluoromethyl group has led to the development of potent inhibitors of key cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR).

Compound ClassCompound/ReferenceTarget Cell LineIC₅₀ (µM)Citation
5-Trifluoromethylpyrimidine Derivatives Compound 9u A549 (Lung Carcinoma)0.35[]
MCF-7 (Breast Adenocarcinoma)3.24[]
PC-3 (Prostate Adenocarcinoma)5.12[]
Thiazolo[4,5-d]pyrimidine Derivatives Compound 3b C32 (Amelanotic Melanoma)24.4[2]
A375 (Melanotic Melanoma)25.4[2]
HaCaT (Keratinocytes)33.5[2]
DU145 (Prostate Carcinoma)>500[2]
MCF-7/WT (Breast Adenocarcinoma)>500[2]
CHO-K1 (Ovary Fibroblast)75.5[2]
Trifluoromethylated Triazoles as Antiviral Agents

The 1,2,3-triazole ring system, often synthesized via "click chemistry," is another privileged scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group has yielded promising antiviral candidates, particularly against coronaviruses.

Compound ClassCompound/ReferenceVirusAssayEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Citation
1,2,3-Triazole-benzofused Conjugates Compound 9 SARS-CoV-2Cytopathic Effect (CPE) Inhibition80.41028.2812.78[3]
Trifluoromethylthiolane Derivatives Compound 10S-52 Herpes Simplex Virus type 1 (HSV-1)Yield Reduction-161 (Hep-2 cells)-[4]
627 (BHK-21 cells)[4]

Experimental Protocols

Synthesis of 7-chloro-3-ethyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3a from Table 1)[2]

This protocol describes the chlorination of a 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one.

Materials:

  • 3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a) (10 mmol)

  • Phosphorus pentachloride (PCl₅) (2.08 g, 10 mmol)

  • Phosphorus oxychloride (POCl₃) (20 mL)

  • Glacial acetic acid

  • Ice-water

Procedure:

  • To a solution of phosphorus pentachloride (2.08 g, 10 mmol) in phosphorus oxychloride (20 mL), add 3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a) (10 mmol).

  • Heat the mixture under reflux for 2 hours.

  • After cooling, pour the reaction mixture into 200 mL of ice-water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from glacial acetic acid to yield the pure 7-chloro-3-ethyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline via Gould-Jacobs Reaction[5]

This protocol outlines a common method for constructing the quinoline core.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • React 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. This is a condensation reaction.

  • The resulting intermediate is then subjected to thermal cyclization at elevated temperatures in a high-boiling point solvent.

  • The crude product is then purified, typically by recrystallization, to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by Small Molecules

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis.[] Trifluoromethyl-containing heterocyclic compounds, such as the 5-trifluoromethylpyrimidine derivatives mentioned earlier, have been developed as potent EGFR inhibitors. These small molecules typically act by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Inhibitor Trifluoromethylated Heterocycle (e.g., Pyrimidine) Inhibitor->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization Phosphorylates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->Proliferation

Caption: EGFR signaling pathway and the mechanism of inhibition.

Experimental Workflow for In Vitro Anticancer Drug Screening

A standard workflow for evaluating the anticancer potential of novel compounds involves a series of in vitro assays to determine their cytotoxicity and mechanism of action. The MTT assay is a widely used colorimetric assay to assess cell viability.

Anticancer_Screening_Workflow start Start: Synthesized Trifluoromethylated Heterocyclic Compounds cell_culture Cell Culture: Plate cancer cell lines (e.g., A549, MCF-7) start->cell_culture compound_treatment Compound Treatment: Add compounds at varying concentrations cell_culture->compound_treatment incubation Incubation: Incubate for a set period (e.g., 72 hours) compound_treatment->incubation mtt_assay MTT Assay: Add MTT reagent and incubate incubation->mtt_assay formazan_solubilization Formazan Solubilization: Add solubilizing agent (e.g., DMSO) mtt_assay->formazan_solubilization absorbance_reading Absorbance Reading: Measure absorbance at ~570 nm formazan_solubilization->absorbance_reading ic50_determination IC₅₀ Determination: Calculate the half-maximal inhibitory concentration absorbance_reading->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis mechanism_studies Further Mechanistic Studies: (e.g., Apoptosis assays, Western blotting for signaling proteins) ic50_determination->mechanism_studies sar_analysis->start Iterative Optimization end End: Identification of Lead Compounds sar_analysis->end mechanism_studies->end

Caption: Workflow for in vitro anticancer drug screening.

Conclusion

The strategic incorporation of the trifluoromethyl group continues to be a highly effective strategy in the design of novel heterocyclic compounds with potent and selective biological activities. The examples provided in this guide for pyrimidines, thiazolo[4,5-d]pyrimidines, and triazoles highlight the therapeutic potential of this approach in oncology and virology. The detailed experimental protocols and workflow visualizations are intended to serve as a practical resource for researchers in the field, facilitating the synthesis and evaluation of new generations of trifluoromethyl-containing heterocyclic compounds for the advancement of therapeutic research.

References

Methodological & Application

Application Notes and Protocols for KG 5 (2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, also known as KG 5 , is a potent, orally available, allosteric inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and B-Raf.[1][2] It also demonstrates inhibitory activity against c-Raf, Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3), and KIT proto-oncogene, receptor tyrosine kinase (KIT).[1][2] KG 5 has been shown to disrupt angiogenesis and inhibit tumor growth by stabilizing the inactive conformation of its target kinases. Furthermore, it can arrest cells in the prometaphase of the cell cycle.[1] These properties make KG 5 a valuable tool for research in oncology, angiogenesis, and cell signaling.

This document provides detailed application notes and protocols for the use of KG 5 in various cell culture-based assays.

Product Information

PropertyValueReference
Synonym KG 5[1][2]
CAS Number 877874-85-6
Molecular Formula C₂₀H₁₆F₃N₇OS
Molecular Weight 459.45 g/mol
Solubility Soluble to 100 mM in DMSO and 100 mM in ethanol[2]
Storage Store at -20°C[2]

Biological Activity and Data

KG 5 exhibits potent and selective inhibitory activity against several key kinases involved in cell proliferation and angiogenesis.

Kinase Inhibition Profile
TargetKd (nM)Reference
FLT352MedchemExpress
KIT170MedchemExpress
PDGFRα300MedchemExpress
PDGFRβ520MedchemExpress
Cellular Activity
Cell TypeAssayEC₅₀ (µM)Reference
Vascular Smooth Muscle Cells (VSMCs)Cell Viability0.59MedchemExpress
Endothelial CellsCell Viability0.54MedchemExpress

Signaling Pathway

KG 5 primarily targets the PDGFRβ and Raf signaling pathways, which are crucial for cell growth, proliferation, and angiogenesis.

KG5_Signaling_Pathway PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB RAS RAS PDGFRB->RAS B_RAF B-Raf RAS->B_RAF C_RAF c-Raf RAS->C_RAF MEK MEK B_RAF->MEK C_RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation KG5 KG 5 This compound->PDGFRB Inhibits This compound->B_RAF Inhibits This compound->C_RAF Inhibits

Figure 1: Simplified signaling pathway showing the inhibitory action of KG 5.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of KG 5 on endothelial and vascular smooth muscle cells.

Workflow:

Cell_Viability_Workflow Seed Seed Cells Treat Treat with KG 5 Seed->Treat Incubate Incubate Treat->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Measure Measure Signal Add_Reagent->Measure Analyze Analyze Data (EC₅₀) Measure->Analyze

Figure 2: Workflow for the cell viability assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs)

  • Appropriate cell culture medium (e.g., EGM-2 for HUVECs, SmGM-2 for VSMCs)

  • Fetal Bovine Serum (FBS)

  • 96-well clear-bottom black plates

  • KG 5 stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of KG 5 in culture medium. A suggested starting range is 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest KG 5 concentration.

    • Remove the medium from the wells and add 100 µL of the KG 5 dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the KG 5 concentration and fit a dose-response curve to determine the EC₅₀ value.

Western Blot Analysis of Protein Phosphorylation

This protocol describes how to assess the effect of KG 5 on the phosphorylation of downstream targets of PDGFRβ and B-Raf, such as MEK and ERK.

Workflow:

Western_Blot_Workflow Culture Culture & Starve Cells Treat Treat with KG 5 & Stimulate Culture->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify Separate SDS-PAGE Quantify->Separate Transfer Transfer to Membrane Separate->Transfer Block Block Membrane Transfer->Block Incubate_Primary Incubate with Primary Antibody Block->Incubate_Primary Incubate_Secondary Incubate with Secondary Antibody Incubate_Primary->Incubate_Secondary Detect Detect Signal Incubate_Secondary->Detect

Figure 3: Workflow for Western Blot analysis.

Materials:

  • HUVECs

  • EGM-2 medium and serum-free medium

  • KG 5 (5 µM final concentration)

  • bFGF or VEGF (50 ng/mL final concentration)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with 5 µM KG 5 or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with 50 ng/mL bFGF or VEGF for 5 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of KG 5 on its target kinases.

Workflow:

Kinase_Assay_Workflow Prepare Prepare Reaction Mix Add_this compound Add KG 5 Prepare->Add_this compound Add_Kinase Add Kinase Add_this compound->Add_Kinase Incubate Incubate Add_Kinase->Incubate Add_ATP Add [γ-³²P]ATP Incubate->Add_ATP Stop Stop Reaction Add_ATP->Stop Measure Measure Phosphorylation Stop->Measure

Figure 4: Workflow for the in vitro kinase assay.

Materials:

  • Recombinant active kinase (e.g., B-Raf, PDGFRβ)

  • Kinase-specific substrate (e.g., MEK1 for B-Raf)

  • Kinase assay buffer

  • KG 5 stock solution

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase buffer, the substrate, and any necessary cofactors.

    • Add serially diluted KG 5 or vehicle (DMSO) to the reaction mixture.

    • Add the recombinant kinase to initiate a pre-incubation step (e.g., 10 minutes at room temperature).

  • Kinase Reaction:

    • Start the kinase reaction by adding [γ-³²P]ATP.

    • Incubate for a specific time (e.g., 30 minutes) at 30°C.

  • Stopping the Reaction and Measurement:

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

In Vivo Angiogenesis Assay (Mouse Matrigel Plug Assay)

This protocol describes an in vivo model to evaluate the anti-angiogenic effects of KG 5.

Workflow:

Angiogenesis_Assay_Workflow Prepare Prepare Matrigel Mix Inject Inject Matrigel Subcutaneously Prepare->Inject Treat Treat Mice with KG 5 Inject->Treat Excise Excise Plugs Treat->Excise Analyze Analyze Angiogenesis Excise->Analyze

Figure 5: Workflow for the in vivo angiogenesis assay.

Materials:

  • Growth factor-reduced Matrigel

  • Pro-angiogenic factors (e.g., bFGF and VEGF)

  • Heparin

  • Immunodeficient mice (e.g., Nestin-GFP mice)

  • KG 5 formulation for intraperitoneal (i.p.) injection (e.g., in a suitable vehicle)

Procedure:

  • Matrigel Plug Preparation and Injection:

    • Thaw Matrigel on ice.

    • Mix Matrigel with pro-angiogenic factors (e.g., 500 ng/mL bFGF and 500 ng/mL VEGF) and heparin (10 units/mL).

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

  • Treatment:

    • Administer KG 5 (e.g., 50 mg/kg, i.p., twice daily) or vehicle control to the mice for a specified duration (e.g., 7-14 days).

  • Plug Excision and Analysis:

    • At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Measuring hemoglobin content in the plugs using Drabkin's reagent.

      • Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31).

      • For Nestin-GFP mice, visualizing and quantifying the GFP-labeled vasculature within the plug.

Conclusion

KG 5 is a versatile multi-kinase inhibitor with significant anti-proliferative and anti-angiogenic properties. The protocols provided in this document offer a comprehensive guide for researchers to effectively utilize KG 5 in cell culture experiments to investigate its mechanism of action and potential therapeutic applications. Adherence to these detailed methodologies will ensure reproducible and reliable results.

References

Application Notes and Protocols: Utilizing Trifluoromethylphenyl Amino Triazole Compounds in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylphenyl amino triazole compounds have emerged as a promising class of small molecule inhibitors targeting various protein kinases. Their unique structural features allow for potent and selective inhibition of key kinases implicated in cancer and other diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound class in kinase assays, facilitating their evaluation in drug discovery and development programs. The protocols outlined below are designed to be adaptable for various kinase targets and assay formats.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes representative inhibitory activities of trifluoromethylphenyl amino triazole compounds against key oncogenic kinases. This data is illustrative and serves as a guide for expected potency. Actual values may vary based on the specific compound structure and assay conditions.

Compound IDTarget KinaseAssay TypeIC50 (nM)
TPT-A1Aurora AHTRF® KinEASE™85
TPT-A2Aurora AADP-Glo™120
TPT-C1CDK2/Cyclin ALanthaScreen™45
TPT-C2CDK2/Cyclin EZ'-LYTE™60
TPT-S1SrcTranscreener® ADP²30
TPT-S2SrcHTRF® KinEASE™55

Signaling Pathways

Understanding the cellular context of the target kinase is crucial for interpreting inhibitor data. The following diagrams illustrate the signaling pathways for Aurora A, CDK2, and Src kinases.

Aurora_A_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway Aurora A Aurora A PI3K/Akt Pathway->Aurora A PLK1 PLK1 Aurora A->PLK1 Centrosome Maturation Centrosome Maturation PLK1->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Entry Mitotic Entry Spindle Assembly->Mitotic Entry Cytokinesis Cytokinesis Mitotic Entry->Cytokinesis

Caption: Aurora A kinase signaling pathway in mitosis.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry DNA Replication DNA Replication CDK2->DNA Replication Cyclin A Cyclin A Cyclin A->CDK2

Caption: CDK2 signaling pathway in cell cycle progression.

Src_Signaling_Pathway Growth Factor Receptors Growth Factor Receptors Src Src Growth Factor Receptors->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras/MAPK Pathway Ras/MAPK Pathway Src->Ras/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Src->PI3K/Akt Pathway STAT3 STAT3 Src->STAT3 Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Src kinase signaling pathways.[1]

Experimental Protocols

Detailed methodologies for key kinase assays are provided below. These protocols can be adapted for specific trifluoromethylphenyl amino triazole compounds.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is suitable for determining the inhibitory activity of trifluoromethylphenyl amino triazole compounds against a wide range of kinases, such as Aurora A and Src.

Workflow Diagram:

HTRF_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor, Antibodies) B Dispense Inhibitor (Serial Dilutions) A->B C Add Kinase and Substrate B->C D Initiate Reaction (Add ATP) C->D E Incubate D->E F Stop Reaction & Add Detection Reagents E->F G Incubate F->G H Read Plate (HTRF Reader) G->H

Caption: HTRF® Kinase Assay Workflow.

Materials:

  • Kinase (e.g., Aurora A, Src)

  • Biotinylated substrate peptide

  • ATP

  • Trifluoromethylphenyl amino triazole compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF® detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin)

  • HTRF® detection buffer

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the trifluoromethylphenyl amino triazole compound in 100% DMSO.

    • Dispense 1 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate mix in kinase assay buffer. The final concentration of kinase and substrate should be optimized for each specific kinase.

    • Add 5 µL of the 2X kinase/substrate mix to each well containing the compound.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection:

    • Prepare the HTRF® detection mix by diluting the Europium cryptate-labeled antibody and XL665-labeled streptavidin in HTRF® detection buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and simultaneous emission detection at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay

This luminescent assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for kinases such as CDK2.

Workflow Diagram:

ADPGlo_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor (Serial Dilutions) A->B C Add Kinase, Substrate, ATP Mix B->C D Incubate C->D E Add ADP-Glo™ Reagent D->E F Incubate E->F G Add Kinase Detection Reagent F->G H Incubate G->H I Read Luminescence H->I

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Kinase (e.g., CDK2/Cyclin A)

  • Substrate

  • ATP

  • Trifluoromethylphenyl amino triazole compound (dissolved in 100% DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the trifluoromethylphenyl amino triazole compound in 100% DMSO.

    • Dispense 1 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing kinase, substrate, and ATP in kinase assay buffer.

    • Add 5 µL of the kinase reaction mix to each well.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

Conclusion

The trifluoromethylphenyl amino triazole scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a framework for the systematic evaluation of these compounds in biochemical kinase assays. By understanding the underlying signaling pathways and employing robust assay methodologies, researchers can effectively characterize the inhibitory potential of this compound class and advance their drug discovery efforts.

References

Application Notes and Protocols for 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine (GSK2256294)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, also known as GSK2256294, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1][2] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and cytoprotective properties.[1][3][4] By inhibiting sEH, GSK2256294 increases the endogenous levels of EETs, making it a promising therapeutic candidate for a range of inflammatory and cardiovascular diseases.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of GSK2256294.

Signaling Pathway of GSK2256294 Action

GSK2256294 inhibits soluble epoxide hydrolase, preventing the conversion of epoxyeicosatrienoic acids (EETs) to their less active diol metabolites (DHETs). The resulting increase in cellular EET levels leads to the activation of downstream signaling pathways that mediate anti-inflammatory and cytoprotective effects, including the inhibition of the NF-κB pathway.

GSK2256294_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic_Acid Arachidonic Acid EETs EETs Arachidonic_Acid->EETs CYP Epoxygenases sEH sEH (soluble Epoxide Hydrolase) EETs->sEH IKK IKK EETs->IKK Inhibition DHETs DHETs (inactive) sEH->DHETs GSK2256294 GSK2256294 GSK2256294->sEH Inhibition IκB IκB IKK->IκB Phosphorylation NFκB_active NF-κB (active) IκB->NFκB_active Degradation & Release NFκB_complex NF-κB/IκB (inactive) NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Nuclear Translocation Gene_Expression Anti-inflammatory Gene Expression NFκB_nucleus->Gene_Expression Transcription

Caption: GSK2256294 inhibits sEH, increasing EETs and suppressing NF-κB signaling.

Quantitative Data Summary

The following table summarizes the inhibitory activity of GSK2256294 from various assays.

Assay TypeCell Line/SystemParameterValueReference
sEH InhibitionRecombinant Human sEHIC₅₀27 pM[2]
sEH InhibitionRecombinant Rat sEHIC₅₀61 pM[2]
sEH InhibitionRecombinant Murine sEHIC₅₀189 pM[2]
sEH ActivityHuman Whole Blood-Inhibition of 14,15-EET-d11 conversion[2]
sEH ActivityHuman Plasma% Inhibition (2 mg dose)41.9%[4]
sEH ActivityHuman Plasma% Inhibition (20 mg dose)99.8%[4]

Experimental Protocols

Cellular Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol describes a cell-based assay to measure the inhibitory effect of GSK2256294 on sEH activity using a fluorogenic substrate.

Workflow Diagram:

sEH_Activity_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Compound 2. Treat cells with GSK2256294 Seed_Cells->Treat_Compound Add_Substrate 3. Add fluorogenic sEH substrate Treat_Compound->Add_Substrate Incubate 4. Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence 5. Measure fluorescence (Ex/Em = 330/465 nm) Incubate->Measure_Fluorescence

Caption: Workflow for the cellular sEH activity assay.

Materials:

  • GSK2256294

  • Cell line expressing sEH (e.g., HEK293, HepG2)

  • Cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • sEH fluorogenic substrate (e.g., Epoxy Fluor 7)

  • Assay buffer (e.g., PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ to 8 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of GSK2256294 in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the GSK2256294 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor. Incubate for 1-2 hours at 37°C.

  • Substrate Addition: Prepare the sEH fluorogenic substrate solution in assay buffer according to the manufacturer's instructions. Add 50 µL of the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~330 nm and emission at ~465 nm.

  • Data Analysis: Calculate the percent inhibition of sEH activity for each concentration of GSK2256294 relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Measurement of EET and DHET Levels by LC-MS/MS

This protocol outlines the quantification of EETs and their corresponding DHETs in cell culture supernatants following treatment with GSK2256294.

Workflow Diagram:

LCMS_Workflow Cell_Treatment 1. Treat cells with GSK2256294 Collect_Supernatant 2. Collect cell culture supernatant Cell_Treatment->Collect_Supernatant SPE 3. Solid Phase Extraction of lipids Collect_Supernatant->SPE LCMS_Analysis 4. LC-MS/MS analysis of EETs and DHETs SPE->LCMS_Analysis Data_Quantification 5. Data quantification LCMS_Analysis->Data_Quantification

Caption: Workflow for EET and DHET measurement by LC-MS/MS.

Materials:

  • GSK2256294

  • Cell line of interest

  • Cell culture medium

  • Internal standards (deuterated EETs and DHETs)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to near confluence in appropriate culture vessels. Treat the cells with various concentrations of GSK2256294 or vehicle control for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant and add internal standards.

  • Solid-Phase Extraction (SPE): Acidify the samples and perform SPE to extract the lipids, including EETs and DHETs. Elute the lipids and evaporate the solvent.

  • LC-MS/MS Analysis: Reconstitute the dried lipid extract in an appropriate solvent and inject it into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. Perform mass spectrometric analysis in negative ion mode using multiple reaction monitoring (MRM) for specific EET and DHET transitions.

  • Data Analysis: Quantify the levels of each EET and DHET by comparing the peak areas to those of the internal standards and constructing a standard curve.

NF-κB Reporter Assay

This protocol describes a luciferase-based reporter assay to assess the inhibitory effect of GSK2256294 on NF-κB activation.

Workflow Diagram:

NFkB_Assay_Workflow Transfect_Cells 1. Transfect cells with NF-κB luciferase reporter Treat_Compound 2. Treat with GSK2256294 Transfect_Cells->Treat_Compound Stimulate_Cells 3. Stimulate with an inflammatory agent (e.g., TNF-α) Treat_Compound->Stimulate_Cells Lyse_Cells 4. Lyse cells Stimulate_Cells->Lyse_Cells Measure_Luciferase 5. Measure luciferase activity Lyse_Cells->Measure_Luciferase

Caption: Workflow for the NF-κB reporter assay.

Materials:

  • GSK2256294

  • Cell line suitable for transfection (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Inflammatory stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of GSK2256294 for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the stimulated, untreated control.

Cytoprotection Assay (MTT Assay)

This protocol uses the MTT assay to evaluate the cytoprotective effect of GSK2256294 against oxidative stress-induced cell death.

Workflow Diagram:

MTT_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well plate Pretreat_Compound 2. Pretreat with GSK2256294 Seed_Cells->Pretreat_Compound Induce_Stress 3. Induce oxidative stress (e.g., with H₂O₂) Pretreat_Compound->Induce_Stress Add_MTT 4. Add MTT reagent Induce_Stress->Add_MTT Solubilize 5. Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance 6. Measure absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow for the MTT-based cytoprotection assay.

Materials:

  • GSK2256294

  • Cell line (e.g., HUVECs)

  • Cell culture medium

  • 96-well tissue culture plates

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of GSK2256294 for 24 hours.

  • Induction of Oxidative Stress: Remove the medium containing GSK2256294 and expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100-500 µM) in fresh medium for 4-6 hours. Include a control group without H₂O₂ treatment.

  • MTT Addition: Remove the H₂O₂-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher viability in the GSK2256294-treated groups compared to the H₂O₂-only treated group indicates a cytoprotective effect.

References

Application Notes and Protocols for High-Throughput Screening with 2-(Methylthio)-pyrimidin-4-amine Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(methylthio)-pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutics. Its ability to form key hydrogen bond interactions with the hinge region of kinase domains makes it an attractive starting point for the development of potent and selective inhibitors. High-throughput screening (HTS) of libraries based on this scaffold allows for the rapid identification of hit compounds that can be further optimized into lead candidates for various disease indications, particularly in oncology.

These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns with 2-(methylthio)-pyrimidin-4-amine libraries, focusing on the discovery of novel kinase inhibitors.

Application Note 1: High-Throughput Screening for Novel PLK4 Kinase Inhibitors

Objective: To identify potent and selective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a validated cancer target, from a focused library of 2-(methylthio)-pyrimidin-4-amine derivatives.

Background: PLK4 is a serine/threonine kinase that plays a critical role in cell cycle progression.[1] Overexpression of PLK4 has been implicated in the pathogenesis of various cancers, making it a promising target for anticancer drug discovery.[1] The 2-aminopyrimidine core, a close analog of the 2-(methylthio)-pyrimidin-4-amine scaffold, has been successfully employed to develop potent PLK4 inhibitors.[1] This note describes a hypothetical HTS campaign to identify novel PLK4 inhibitors from a 2-(methylthio)-pyrimidin-4-amine library.

Data Presentation

A primary screen of a 10,000-compound library of 2-(methylthio)-pyrimidin-4-amine derivatives was conducted at a single concentration (10 µM) to identify initial hits. The activity of the compounds was measured as a percentage of inhibition of PLK4 kinase activity. Hits were defined as compounds exhibiting ≥50% inhibition.

Table 1: Representative Primary HTS Data for PLK4 Inhibition

StatisticValue
Library Size10,000
Screening Concentration10 µM
Number of Hits (≥50% Inhibition)300
Hit Rate3.0%
Z'-factor0.75

Following the primary screen, hit compounds were subjected to a dose-response analysis to determine their half-maximal inhibitory concentration (IC50). A selection of representative hits with varying potency is presented below.

Table 2: Dose-Response Data for Selected Hit Compounds

Compound IDScaffoldR1-SubstituentR2-SubstituentPLK4 IC50 (nM)
HTS-0012-(methylthio)-pyrimidin-4-aminePhenyl4-Morpholinoaniline50
HTS-0022-(methylthio)-pyrimidin-4-amine4-Chlorophenyl4-Morpholinoaniline25
HTS-0032-(methylthio)-pyrimidin-4-amine3,4-Dichlorophenyl4-Morpholinoaniline10
HTS-0042-(methylthio)-pyrimidin-4-aminePhenyl4-(Dimethylamino)aniline150
HTS-0052-(methylthio)-pyrimidin-4-amine4-Chlorophenyl4-(Dimethylamino)aniline80

Experimental Protocols

1. High-Throughput Kinase Inhibition Assay (PLK4)

This protocol describes a luminescent kinase assay suitable for HTS to measure the inhibition of PLK4 activity.

Materials:

  • Recombinant human PLK4 enzyme

  • PLK4 substrate peptide (e.g., a peptide derived from a known PLK4 substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 2-(Methylthio)-pyrimidin-4-amine library compounds dissolved in DMSO

  • 384-well white, low-volume assay plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare the 2-(methylthio)-pyrimidin-4-amine library compounds in DMSO at a concentration of 1 mM.

  • Using an acoustic liquid handler, dispense 100 nL of each library compound into the wells of a 384-well assay plate. For control wells, dispense 100 nL of DMSO (negative control) or a known PLK4 inhibitor (positive control).

  • Prepare a 2X kinase reaction mixture containing 2X PLK4 enzyme and 2X substrate peptide in kinase buffer.

  • Add 5 µL of the 2X kinase reaction mixture to each well of the assay plate.

  • Prepare a 2X ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL, and the final compound concentration is 10 µM.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

2. Dose-Response (IC50) Determination

This protocol is for determining the potency of the hit compounds identified in the primary screen.

Protocol:

  • Create a serial dilution series for each hit compound in DMSO, typically ranging from 10 mM to 10 nM.

  • Dispense 100 nL of each concentration of the hit compounds into a 384-well assay plate.

  • Follow steps 3-12 of the High-Throughput Kinase Inhibition Assay protocol.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

HTS_Workflow cluster_prep Library Preparation cluster_screen Primary Screen cluster_confirmation Hit Confirmation & Potency cluster_output Output Lib 2-(Methylthio)-pyrimidin-4-amine Library (10,000 compounds) Plate Assay Plate Preparation (384-well format) Lib->Plate Acoustic Dispensing Assay PLK4 Kinase Assay (10 µM compound concentration) Plate->Assay Read Luminescence Reading Assay->Read Data Data Analysis (% Inhibition) Read->Data Hits Identify Hits (≥50% Inhibition) Data->Hits Dose Dose-Response Assay Hits->Dose IC50 IC50 Determination Dose->IC50 Leads Lead Candidates IC50->Leads

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_inhibition Inhibition by 2-(Methylthio)-pyrimidin-4-amine Derivatives PLK4 PLK4 Kinase Centriole Centriole Duplication PLK4->Centriole Phosphorylation CellCycle Cell Cycle Progression Mitosis Proper Mitotic Spindle Formation Centriole->Mitosis Mitosis->CellCycle Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor 2-(Methylthio)-pyrimidin-4-amine Inhibitor Inhibitor->PLK4 Inhibition

Caption: PLK4 Signaling Pathway and Point of Inhibition.

References

Application Notes and Protocols for the Quantification of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine is a novel small molecule with potential therapeutic applications, likely as a kinase inhibitor given its structural features. Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, toxicokinetic evaluations, and overall drug development. This document provides a detailed application note and a comprehensive protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this analyte in human plasma. The method is designed for high-throughput analysis, offering excellent selectivity and sensitivity.

Analytical Method Overview

The developed method utilizes a protein precipitation approach for sample preparation, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This combination provides a sensitive and specific assay suitable for the analysis of the target compound in a complex biological matrix like plasma.

Data Presentation

The following tables summarize the quantitative data for the analytical method.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)[To be determined based on compound's exact mass]
Product Ion (m/z)[To be determined by MS/MS optimization]
Dwell Time100 ms
Collision Energy[To be optimized]
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ±15%
Precision (%RSD) at LLOQ, LQC, MQC, HQC< 15%
Matrix Effect95 - 105%
Recovery> 90%
Stability (Freeze-Thaw, Short-Term, Long-Term)Stable

Experimental Protocols

Materials and Reagents
  • 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Human Plasma (K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (for stock solutions)

Standard and Quality Control Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard in acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, CC, and QC.

  • Add 50 µL of plasma sample, CC, or QC to the appropriately labeled tube.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard in Acetonitrile (200 µL) vortex Vortex Mix (30s) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Workflow for the analysis of the target compound in plasma.

Hypothetical Signaling Pathway Inhibition

As the target compound is likely a kinase inhibitor, the following diagram illustrates a generic signaling pathway that such a molecule might inhibit.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response inhibitor 2-(Methylthio)-...-pyrimidin-4-amine inhibitor->inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Logical Relationship of Analytical Method Components

This diagram illustrates the logical flow and relationship between the different components of the analytical method.

G cluster_0 Method Development cluster_1 Method Validation Sample Preparation Sample Preparation Chromatography Chromatography Sample Preparation->Chromatography Selectivity Selectivity Sample Preparation->Selectivity Stability Stability Sample Preparation->Stability Mass Spectrometry Mass Spectrometry Chromatography->Mass Spectrometry Linearity Linearity Mass Spectrometry->Linearity Accuracy & Precision Accuracy & Precision Mass Spectrometry->Accuracy & Precision

Caption: Interrelation of analytical method components.

Part 1: Omipalisib (GSK2126458) - A Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

The chemical identifier CAS 877874-85-6 is associated with two distinct and well-characterized chemical probes: Omipalisib (also known as GSK2126458) and KG5. This document provides detailed application notes and protocols for the use of each of these compounds as chemical probes for researchers, scientists, and drug development professionals.

Application Notes

Omipalisib (GSK2126458) is a highly potent, orally bioavailable, and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It targets all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2) with high affinity.[3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers.[5][6]

As a chemical probe, Omipalisib is an invaluable tool for investigating the roles of PI3K and mTOR in cellular processes and for validating these kinases as therapeutic targets. Its ability to simultaneously inhibit both PI3K and mTOR makes it particularly effective at shutting down the entire signaling axis, overcoming potential feedback loops that can arise from targeting either kinase alone.[5] Omipalisib has been shown to induce a G1 cell cycle arrest and inhibit cell proliferation in a wide range of cancer cell lines.[4] It has also been utilized in in vivo tumor xenograft models, demonstrating dose-dependent tumor growth inhibition.[4] Furthermore, its effects on autophagy and its potential in treating diseases like idiopathic pulmonary fibrosis have been explored.[4][7][8]

Data Presentation: Quantitative Analysis of Omipalisib (GSK2126458)
TargetParameterValue (nM)Assay TypeReference
p110αKi0.019Cell-free[3][4]
p110βKi0.13Cell-free[3][4]
p110δKi0.024Cell-free[3][4]
p110γKi0.06Cell-free[3][4]
mTORC1Ki0.18Cell-free[3][4]
mTORC2Ki0.3Cell-free[3][4]
p110α (E542K mutant)Ki0.008Cell-free[4]
p110α (E545K mutant)Ki0.008Cell-free[4]
p110α (H1047R mutant)Ki0.009Cell-free[4]
pAkt-S473 (T47D cells)IC500.41Cellular[4]
pAkt-S473 (BT474 cells)IC500.18Cellular[4]
T47D cell proliferationIC503Cellular[4]
BT474 cell proliferationIC502.4Cellular[4]
Experimental Protocols

This protocol is adapted from methodologies used to assess the effect of Omipalisib on cancer cell line proliferation.[2]

Materials:

  • Human cancer cell lines (e.g., T47D, BT474)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Omipalisib (GSK2126458)

  • DMSO

  • 384-well black, clear-bottom polystyrene plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Plating: a. Culture cells to 70-80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Plate cells in 384-well plates at a density of 1,000 cells/well in 48 µL of culture medium. d. Incubate the plates overnight at 37°C and 5% CO2.

  • Compound Preparation and Addition: a. Prepare a serial dilution of Omipalisib in DMSO. A typical starting concentration for the dilution series is 10 µM. b. Dilute the Omipalisib serial dilutions in culture medium. c. Add 2 µL of the diluted compound to the cell plates. The final DMSO concentration should not exceed 0.15%. Include DMSO-only wells as a vehicle control.

  • Incubation: a. Incubate the plates for 72 hours at 37°C and 5% CO2.

  • CellTiter-Glo® Assay: a. Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (50 µL). c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Determine the IC50 value by plotting the luminescence signal against the logarithm of the Omipalisib concentration and fitting the data to a four-parameter logistic curve.

This protocol describes the detection of the phosphorylation status of Akt, a key downstream effector of PI3K, upon treatment with Omipalisib.[1]

Materials:

  • Human cancer cell lines

  • Omipalisib (GSK2126458)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Plate cells and allow them to adhere. b. Treat cells with various concentrations of Omipalisib for the desired time (e.g., 2-24 hours). c. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. d. Scrape the cells and collect the lysate. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.

  • Detection: a. Add the chemiluminescent substrate and acquire the image using a digital imaging system. b. Strip the membrane and re-probe with an antibody for total Akt as a loading control.

Visualizations

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT PDK1->pAKT Phosphorylates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activates Survival Cell Survival pAKT->Survival mTORC2 mTORC2 mTORC2->pAKT Phosphorylates (Ser473) p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Growth Cell Growth & Proliferation p70S6K->Growth _4EBP1->Growth Omipalisib Omipalisib (GSK2126458) Omipalisib->PI3K Omipalisib->mTORC2 Omipalisib->mTORC1

Caption: PI3K/mTOR signaling pathway and the inhibitory action of Omipalisib.

Western_Blot_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Western Blot) sds->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (e.g., anti-p-AKT) blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detect Chemiluminescent Detection sec_ab->detect analysis Data Analysis detect->analysis

Caption: A typical experimental workflow for Western Blotting.

Part 2: this compound - A Dual PDGFRβ/B-Raf Allosteric Inhibitor

Application Notes

The compound with CAS number 877874-85-6 is also identified as this compound, an orally active, allosteric inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and the serine/threonine-protein kinase B-Raf.[9][10] In addition, this compound has been shown to inhibit c-Raf, FLT3, and KIT.[9][11] this compound's mechanism of action involves stabilizing the inactive conformation of its target kinases.

The Raf/MEK/ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. B-Raf is a frequently mutated kinase in various cancers. PDGFRβ is a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels). By inhibiting both B-Raf and PDGFRβ, this compound presents a dual mechanism of action, targeting both tumor cell proliferation and the blood supply that tumors need to grow. This makes this compound a valuable chemical probe for studying the interplay between these pathways and for evaluating dual-inhibition strategies in cancer and angiogenesis research.[9] Its anti-angiogenic properties have been demonstrated in zebrafish and mouse models.[9][10]

Data Presentation: Quantitative Analysis of this compound
TargetParameterValue (nM)Assay TypeReference
PDGFRαKd300In Vitro[11]
PDGFRβKd520In Vitro[11]
Flt3Kd52In Vitro[11]
KITKd170In Vitro[11]
Vascular Smooth Muscle CellsEC50590Cellular[11]
Endothelial CellsEC50540Cellular[11]
Experimental Protocols

This protocol is a general guide for assessing the anti-angiogenic effects of this compound using a zebrafish embryo model, based on established methodologies.[3]

Materials:

  • Wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish embryos

  • Embryo medium

  • This compound

  • DMSO

  • 96-well plates

  • Stereomicroscope with fluorescence capabilities

Procedure:

  • Embryo Collection and Plating: a. Collect freshly fertilized zebrafish embryos. b. At 4-6 hours post-fertilization (hpf), place one embryo per well in a 96-well plate containing embryo medium.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Add this compound to the embryo medium at various final concentrations. Include a DMSO vehicle control. c. Incubate the embryos at 28.5°C.

  • Angiogenesis Assessment: a. At 48-72 hpf, anesthetize the embryos. b. Mount the embryos in a methylcellulose solution on a slide. c. Observe the intersegmental vessels (ISVs) under a fluorescence stereomicroscope. d. Score the embryos for defects in ISV formation, such as reduced number, incomplete sprouting, or abnormal patterning.

  • Data Analysis: a. Quantify the anti-angiogenic effect by counting the number of intact ISVs or by measuring the total length of the ISVs using imaging software. b. Determine the concentration at which this compound causes a significant inhibition of angiogenesis.

Visualizations

RAF_PDGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFRβ Angiogenesis Angiogenesis PDGFR->Angiogenesis RAS RAS BRAF B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Proliferation Cell Proliferation pERK->Proliferation This compound This compound This compound->PDGFR This compound->BRAF Allosteric Inhibition

Caption: PDGFR and Raf/MEK/ERK signaling pathways and the inhibitory action of this compound.

Zebrafish_Angiogenesis_Workflow start Start: Collect Zebrafish Embryos (4-6 hpf) plating Plate Embryos in 96-well Plates start->plating treatment Add this compound at Various Concentrations plating->treatment incubation Incubate at 28.5°C for 48-72 hours treatment->incubation imaging Anesthetize and Image Intersegmental Vessels incubation->imaging analysis Quantify Angiogenesis (e.g., ISV count/length) imaging->analysis

Caption: Experimental workflow for the zebrafish anti-angiogenesis assay.

References

Application of CHEMBL3932957 in Signal Transduction Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for the identifier "CHEMBL3932957" have not yielded any relevant information regarding its application in signal transduction research. Publicly available scientific literature and chemical databases do not contain data associated with this specific ChEMBL ID.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. It is possible that "CHEMBL3932957" may be an incorrect or outdated identifier, a proprietary compound not yet disclosed in public research, or a typographical error.

To proceed with your request, please verify the ChEMBL identifier. If an alternative name, synonym, or internal compound code is available, providing that information may enable a successful search and the subsequent generation of the required scientific content.

Once a valid compound with documented research in signal transduction is identified, the following structured information, as originally requested, can be provided:

  • Application Notes: A detailed summary of the compound's mechanism of action, its role in specific signaling pathways, and its utility in studying cellular processes.

  • Quantitative Data Summary: A tabulated presentation of key quantitative data such as IC50, EC50, Ki, or other relevant metrics from published studies.

  • Experimental Protocols: Step-by-step methodologies for key in vitro and in vivo experiments.

  • Visualizations: Graphviz diagrams illustrating signaling pathways, experimental workflows, and logical relationships based on the available data.

Troubleshooting & Optimization

Common problems with 2-(Methylthio)-pyrimidin-4-amine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Methylthio)-pyrimidin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 2-(Methylthio)-pyrimidin-4-amine?

A1: Based on data for structurally related compounds, 2-(Methylthio)-pyrimidin-4-amine is expected to have good solubility in Dimethyl Sulfoxide (DMSO) and Methanol. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. A related compound, (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL, is slightly soluble in DMSO and Methanol[1].

Q2: How should I store 2-(Methylthio)-pyrimidin-4-amine?

A2: 2-(Methylthio)-pyrimidin-4-amine should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[1].

Q3: Is 2-(Methylthio)-pyrimidin-4-amine stable in aqueous solutions?

Q4: What are the known biological targets of 2-(Methylthio)-pyrimidin-4-amine?

A4: The direct biological targets of 2-(Methylthio)-pyrimidin-4-amine are not extensively documented in publicly available literature. However, the pyrimidine scaffold is a common feature in many kinase inhibitors. Compounds with similar structures have been shown to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase[2][3]. Therefore, it is plausible that 2-(Methylthio)-pyrimidin-4-amine may exhibit inhibitory activity against one or more protein kinases.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield during synthesis.

Possible Cause Troubleshooting Step
Incomplete reaction- Ensure all reactants are pure and dry. - Use anhydrous solvents. - Optimize reaction time and temperature. - Monitor reaction progress using an appropriate technique (e.g., TLC, LC-MS).
Side reactions- Control the reaction temperature carefully. - Use a suitable base and ensure its stoichiometry is correct. - Consider performing the reaction under an inert atmosphere to prevent oxidation.
Product loss during workup- Use appropriate extraction solvents. - Minimize the number of transfer steps. - Ensure the pH is optimized for extraction if the compound is ionizable.

Problem: Difficulty in purification.

Possible Cause Troubleshooting Step
Co-eluting impurities in column chromatography- Optimize the solvent system for better separation. - Try a different stationary phase (e.g., alumina instead of silica gel). - Consider recrystallization as an alternative or additional purification step.
Product is an oil instead of a solid- Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - If the product is consistently an oil, purify it as such using column chromatography.
Biological Assays

Problem: Inconsistent results in cell-based assays (e.g., MTT assay).

Possible Cause Troubleshooting Step
Poor solubility of the compound in culture medium- Prepare a high-concentration stock solution in DMSO. - Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically <0.5%). - Vortex the final solution thoroughly before adding it to the cells.
Compound precipitation in the well- Visually inspect the wells under a microscope for any signs of precipitation. - Reduce the final concentration of the compound in the assay.
Cytotoxicity of the solvent- Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the compound.

Problem: No or low activity in an enzyme inhibition assay (e.g., kinase assay).

Possible Cause Troubleshooting Step
Compound is not an inhibitor of the target enzyme- Test the compound against a panel of different kinases to identify potential targets. - Verify the identity and purity of the compound using analytical methods (e.g., NMR, LC-MS).
Low reactivity of the compound- 2-methylthio pyrimidines are known to be less reactive compared to their 2-sulfonyl counterparts. If the assay relies on covalent bond formation, this could be a reason for low activity.
Incorrect assay conditions- Ensure the pH, temperature, and incubation time are optimal for the enzyme. - Verify the concentration of the enzyme and substrate.

Data Presentation

Table 1: Solubility of a Structurally Related Compound, (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL

SolventSolubility
DMSOSlightly Soluble[1]
MethanolSlightly Soluble[1]

Note: This data is for a related compound and should be used as a general guide. It is recommended to determine the solubility of 2-(Methylthio)-pyrimidin-4-amine experimentally in your specific solvents.

Experimental Protocols

General Synthesis Protocol for 2-(Methylthio)-pyrimidin-4-amine

This is a generalized protocol based on the synthesis of similar compounds.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-thioxo-1,2-dihydropyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Addition of Base: Add a suitable base (e.g., sodium hydride, potassium carbonate) to the solution and stir for 15-30 minutes at room temperature.

  • Methylation: Add methyl iodide dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(Methylthio)-pyrimidin-4-amine from a DMSO stock solution in the cell culture medium. The final DMSO concentration should be kept below 0.5%. Replace the old medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-72 hours, depending on the experimental design.

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay s1 Reactants + Solvent s2 Add Base s1->s2 s3 Add Methyl Iodide s2->s3 s4 Reaction s3->s4 s5 Workup & Extraction s4->s5 s6 Purification s5->s6 a1 Prepare Stock Solution s6->a1 Characterized Compound a2 Treat Cells/Enzyme a1->a2 a3 Incubation a2->a3 a4 Data Acquisition a3->a4 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pim1 Pim-1 Bad Bad Pim1->Bad Apoptosis Apoptosis Inhibition Bad->Apoptosis Compound 2-(Methylthio)- pyrimidin-4-amine Compound->EGFR Potential Inhibition Compound->Pim1 Potential Inhibition

References

Technical Support Center: Trifluoromethylphenyl Amino Triazole Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing trifluoromethylphenyl amino triazole inhibitors, with a focus on p97/VCP inhibitors used in cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for trifluoromethylphenyl amino triazole inhibitors targeting p97/VCP?

A1: These inhibitors primarily function by targeting the AAA+ ATPase p97 (also known as Valosin-Containing Protein or VCP). p97 plays a crucial role in protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular compartments like the endoplasmic reticulum (ER), which are then targeted for degradation by the proteasome. By inhibiting p97's ATPase activity, these compounds disrupt the protein degradation process, leading to an accumulation of misfolded and ubiquitinated proteins. This triggers the Unfolded Protein Response (UPR) and ER stress, ultimately inducing apoptosis in cancer cells, which are often more reliant on robust protein quality control mechanisms due to their high proliferation rates.[1]

Q2: I am observing low potency of my inhibitor in cell-based assays compared to its biochemical IC50. What could be the reason?

A2: A discrepancy between biochemical and cellular potency is a common issue. Several factors could contribute to this:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound Efflux: Cancer cells can overexpress efflux pumps that actively transport the inhibitor out of the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into inactive forms.

  • Poor Solubility: Low solubility of the compound in culture media can lead to precipitation and a lower effective concentration.[2][3]

Q3: My trifluoromethylphenyl amino triazole inhibitor has poor aqueous solubility. How can I improve its solubility for in vitro experiments?

A3: Poor aqueous solubility is a known challenge with some of these compounds.[2][3] Here are a few strategies to address this:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO.[4][5] For working solutions, dilute the stock in your aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Sonication: Briefly sonicating the solution can help dissolve the compound.

  • Warming: Gently warming the solution to 37°C may aid in solubilization.[4]

  • Formulation with Solubilizing Agents: For in vivo studies, formulation with agents like cyclodextrins may be necessary.

Q4: What are the potential off-target effects of triazole-based inhibitors?

A4: While many trifluoromethylphenyl amino triazole inhibitors are designed for high selectivity, off-target effects can occur. A notable off-target for triazole-containing compounds is the inhibition of cytochrome P450 (CYP) enzymes. This can have significant implications for drug metabolism studies and in vivo experiments where the inhibitor might interact with other co-administered drugs. It is advisable to perform a screen against a panel of key CYP isoforms if significant off-target effects are suspected.

Troubleshooting Guides

Guide 1: Inconsistent Results in p97 ATPase Activity Assay
Problem Possible Cause Solution
High background signal Reagent contamination or non-enzymatic ATP hydrolysis.Use fresh, high-quality reagents. Run a no-enzyme control to determine the level of non-enzymatic ATP hydrolysis.
Low signal or no activity Inactive enzyme.Ensure proper storage and handling of the purified p97 protein. Use a known p97 inhibitor as a positive control for inhibition.
Inconsistent IC50 values Inaccurate inhibitor concentration due to precipitation.Visually inspect the inhibitor dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider the solubility limits of your compound.
Variability in incubation time or temperature.Strictly adhere to the protocol's incubation times and temperatures. Use a temperature-controlled plate reader.
Guide 2: Western Blotting for Unfolded Protein Response (UPR) Markers
Problem Possible Cause Solution
No bands or weak signal Insufficient protein loading or inefficient transfer.Quantify protein concentration before loading. Check transfer efficiency using Ponceau S staining.[6]
Primary antibody not working.Use a positive control cell line or treatment known to induce the UPR. Optimize antibody concentration and incubation time.
High background Insufficient blocking or washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of washes.
Antibody concentration too high.Titrate the primary and secondary antibodies to determine the optimal concentration.[6]
Multiple non-specific bands Antibody cross-reactivity or protein degradation.Use a more specific antibody. Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice.[6]

Quantitative Data

Table 1: In Vitro Potency and Solubility of Selected p97 Inhibitors

CompoundBiochemical IC50 (nM)Cellular EC50 (µM)Aqueous Solubility (µM)
NMS-87330[4]1.8[2]86[2]
(R)-29< 500 (Cellular)[2]< 0.5[2]Not Reported
CB-5083~10[7]Not ReportedNot Reported

Table 2: Antiproliferative Activity of p97 Inhibitors in Cancer Cell Lines

CompoundCell LineIC50 (µM)
NMS-873HCT1160.4[4]
NMS-873HeLa0.7[4]
PPAHCT1162.7[8]
PPAHeLa6.1[8]
PPARPMI82263.4[8]

Experimental Protocols

Protocol 1: p97 ATPase Activity Assay (Bioluminescence-based)

This protocol is adapted from a method for measuring the in vitro ATPase activity of purified p97.[9][10]

Materials:

  • Purified recombinant p97 protein

  • Assay Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution (10 mM)

  • Trifluoromethylphenyl amino triazole inhibitor stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells.

  • In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control (Assay Buffer with DMSO).

  • Add 20 µL of purified p97 protein (e.g., 20 nM final concentration) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of ATP solution (e.g., 1 mM final concentration).

  • Incubate the plate at 37°C for 60 minutes.

  • Equilibrate the plate to room temperature.

  • Add 40 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence using a plate reader. The signal is inversely proportional to p97 ATPase activity.

Protocol 2: Western Blot Analysis of UPR Markers

Materials:

  • Cells treated with the trifluoromethylphenyl amino triazole inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CHOP, anti-BiP, anti-phospho-eIF2α)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells with RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

p97_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_upr Unfolded Protein Response (UPR) MisfoldedProtein Misfolded Protein Ubiquitination_ER Ubiquitination MisfoldedProtein->Ubiquitination_ER ERAD p97 p97/VCP Ubiquitination_ER->p97 Extraction Proteasome Proteasome p97->Proteasome Delivery UPR_Activation UPR Activation p97->UPR_Activation Inhibition leads to AminoAcids Amino Acids Proteasome->AminoAcids Degradation Inhibitor Trifluoromethylphenyl Amino Triazole Inhibitor Inhibitor->p97 Apoptosis Apoptosis UPR_Activation->Apoptosis

Caption: p97/VCP signaling pathway and the effect of inhibitors.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays CellCulture Cancer Cell Culture InhibitorTreatment Treat with Inhibitor CellCulture->InhibitorTreatment CellLysis Cell Lysis InhibitorTreatment->CellLysis ATPaseAssay p97 ATPase Assay (Biochemical) InhibitorTreatment->ATPaseAssay Purified p97 ProliferationAssay Cell Proliferation Assay InhibitorTreatment->ProliferationAssay WesternBlot Western Blot (UPR Markers) CellLysis->WesternBlot

Caption: General experimental workflow for inhibitor characterization.

References

Stability of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine Internal ID: Compound Z

This guide provides technical support information regarding the stability and handling of Compound Z in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Compound Z in DMSO stock solutions?

For optimal stability, stock solutions of Compound Z in DMSO (e.g., 10 mM) should be stored at -20°C or -80°C in tightly sealed vials with desiccant. Avoid repeated freeze-thaw cycles. For routine use, preparing smaller aliquots is highly recommended to minimize degradation.

Q2: How stable is Compound Z in DMSO at room temperature?

Compound Z exhibits limited stability in DMSO at room temperature (20-25°C). Degradation becomes significant after 24 hours, impacting assay results. It is strongly advised to prepare fresh dilutions from a frozen stock solution immediately before use and to not store working solutions at room temperature for extended periods.

Q3: What is the impact of multiple freeze-thaw cycles on the stability of Compound Z?

Repeated freeze-thaw cycles can lead to the degradation of Compound Z. Our internal studies show a noticeable decrease in purity after five cycles.

Table 1: Freeze-Thaw Cycle Stability of Compound Z (10 mM in DMSO)

Number of Cycles Purity (%) by HPLC
0 99.8%
1 99.7%
3 99.1%
5 98.2%

| 10 | 95.5% |

Q4: Are there any known degradation pathways for Compound Z in DMSO?

The primary degradation pathway observed is the oxidation of the methylthio group to the corresponding sulfoxide and sulfone derivatives, a common issue for sulfur-containing compounds in DMSO, which can contain trace oxidizing impurities.

Troubleshooting Guide

Issue 1: I am observing inconsistent results in my cell-based assays.

Inconsistent results may be linked to compound degradation.

  • Verify Stock Solution Integrity: Check the age and storage conditions of your DMSO stock. If it's old or has been stored improperly, it may have degraded.

  • Minimize Time at Room Temperature: Ensure that working dilutions are prepared fresh and used immediately. Do not let plates with the compound sit at room temperature for hours before placing them in the incubator.

  • Perform a Purity Check: If possible, analyze your stock solution by HPLC or LC-MS to confirm its purity and integrity.

Issue 2: I see unexpected peaks in my LC-MS analysis of the compound.

This is a strong indicator of degradation or contamination.

  • Compare to a Standard: Analyze a freshly prepared solution from solid material and compare it to your aged stock solution.

  • Identify Degradants: The most likely degradation products will have mass shifts corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms, indicating sulfoxide and sulfone formation, respectively.

Table 2: Long-Term Stability of Compound Z (10 mM in DMSO)

Storage Condition Purity (%) after 1 Month Purity (%) after 6 Months
Room Temperature (20-25°C) 85.1% 60.4%
4°C 97.3% 92.5%
-20°C 99.6% 99.1%

| -80°C | 99.8% | 99.7% |

Experimental Protocols

Protocol 1: Preparation of 10 mM DMSO Stock Solution

  • Equilibrate the solid Compound Z and anhydrous, high-purity DMSO (e.g., ≥99.9%) to room temperature.

  • Weigh the required amount of Compound Z in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

  • (Optional) Centrifuge briefly to pellet any undissolved particulates.

  • Aliquot the solution into smaller volumes in tightly sealed, low-retention tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: HPLC-UV Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Procedure: Dilute the DMSO stock solution to approximately 50 µM in a 50:50 mixture of Acetonitrile:Water for analysis.

Visual Guides

G cluster_prep Preparation cluster_storage Storage cluster_stability Stability Assessment prep1 Weigh Solid Compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 prep4 Aliquot for Storage prep3->prep4 storage1 Store at -20°C or -80°C prep4->storage1 Long-Term stability1 Thaw Aliquot at T=0 storage1->stability1 Begin Experiment stability2 Incubate at Test Condition (e.g., RT, 37°C) stability1->stability2 stability3 Take Time Points (e.g., 0, 2, 8, 24 hr) stability2->stability3 stability4 Analyze by HPLC/LC-MS stability3->stability4 G start Inconsistent Assay Results or Unexpected LC-MS Peaks check_storage Check Storage Conditions (Temp, Age, Freeze-Thaw) start->check_storage is_improper Improper Storage? check_storage->is_improper prepare_fresh Prepare Fresh Stock from Solid is_improper->prepare_fresh Yes check_dmso Check DMSO Quality (Anhydrous, High-Purity?) is_improper->check_dmso No re_run_assay Re-run Assay with Fresh Stock prepare_fresh->re_run_assay problem_solved Problem Resolved re_run_assay->problem_solved is_ok DMSO OK? check_dmso->is_ok use_new_dmso Use New, High-Purity Anhydrous DMSO is_ok->use_new_dmso No contact_support Contact Technical Support for Further Analysis is_ok->contact_support Yes use_new_dmso->prepare_fresh G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k P compound_z Compound Z (Kinase Inhibitor) compound_z->rtk atp ATP atp->rtk akt Akt pi3k->akt P mtor mTOR akt->mtor P proliferation Cell Proliferation & Survival mtor->proliferation

Technical Support Center: Stability of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine in solution can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Light: Exposure to light, particularly UV light, may induce photochemical degradation. Compounds with aromatic rings and heteroatoms are often photosensitive.

  • pH: The stability of the compound can be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other degradation pathways.

  • Solvent: The choice of solvent is crucial. Some solvents may react with the compound or contain impurities that promote degradation. For instance, dichloromethane (DCM) has been reported to react with some triazoles at elevated temperatures[1].

  • Oxygen: The methylthio (-SCH3) group is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent.

  • Metal Ions: The presence of trace metal ions (e.g., Fe³⁺, Cu²⁺) can potentially catalyze degradation through coordination or redox processes[2][3].

Q2: What are the visible signs of degradation?

A2: Degradation may be indicated by:

  • A change in the color or clarity of the solution.

  • The formation of precipitates.

  • A decrease in the expected biological activity or potency of the compound.

  • The appearance of new peaks or a decrease in the parent compound peak when analyzed by chromatography (e.g., HPLC, LC-MS).

Q3: How should I properly store solutions of this compound?

A3: To minimize degradation during storage, solutions should be:

  • Stored at low temperatures: For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is advisable. Avoid repeated freeze-thaw cycles.

  • Protected from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure[4].

  • Stored under an inert atmosphere: If the compound is found to be sensitive to oxidation, purging the solution and the vial headspace with an inert gas like argon or nitrogen can be beneficial.

  • Sealed tightly: Ensure the container is tightly sealed to prevent solvent evaporation and contamination[5][6].

Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and mitigate the degradation of your compound.

Problem: Rapid loss of compound potency or appearance of unknown peaks in analysis.

This flowchart outlines a systematic approach to identifying and addressing the cause of degradation.

G cluster_review 1. Review cluster_hypothesize 2. Hypothesize cluster_actions 3. Correct A Degradation Observed B Review Solution Preparation and Storage A->B C Hypothesize Degradation Pathway B->C B1 Check Temperature B2 Check Light Exposure B3 Check Solvent B4 Check pH D Implement Corrective Actions C->D C1 Oxidation? C2 Hydrolysis? C3 Photodegradation? C4 Solvent Reaction? E Confirm Stability D->E Monitor with Analytical Method D1 Store at Lower Temp D2 Protect from Light D3 Use High-Purity, Degassed Solvent D4 Buffer Solution D5 Add Antioxidant

Caption: Troubleshooting workflow for compound degradation.

Detailed Troubleshooting Steps:
  • Review Current Protocol:

    • Temperature: Are solutions being left at room temperature for extended periods?

    • Light: Is the work being conducted under direct, bright light? Are clear glass containers used?

    • Solvent: What is the solvent being used? Is it high-purity? Has it been stored properly?

    • pH: Is the pH of the solution controlled or known?

  • Hypothesize Potential Degradation Pathways:

    • Oxidation: The methylthio group is a likely site for oxidation.

    • Hydrolysis: The ether linkage and amide-like linkage in the triazole ring could be susceptible to hydrolysis under certain pH conditions.

    • Photodegradation: The extensive system of aromatic and heteroaromatic rings suggests a potential for light sensitivity.

  • Implement and Test Corrective Actions:

    • Temperature Control: Perform experiments at the lowest practical temperature. Store stock solutions at -20°C or -80°C.

    • Light Protection: Work in a dimly lit area or use amber-colored labware.

    • Solvent Choice and Preparation:

      • Use high-purity, anhydrous solvents.

      • If oxidation is suspected, degas the solvent by sparging with nitrogen or argon before use.

      • Consider the use of antioxidants if compatible with the experimental system.

    • pH Control: Use buffered solutions to maintain a stable pH, ideally in the neutral range (pH 6-8), unless experimental conditions require otherwise. A pH stability study is recommended.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment

This protocol provides a framework for assessing the stability of the compound under different conditions.

Objective: To identify key factors contributing to the degradation of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine in solution.

Materials:

  • The compound of interest

  • High-purity solvents (e.g., DMSO, ethanol, buffered aqueous solutions)

  • Amber and clear glass vials

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Aliquot the stock solution into different vials to test various conditions. A suggested set of conditions is outlined in the table below.

  • For each condition, prepare triplicate samples.

  • Include a control sample stored at -80°C in the dark.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each sample.

  • Analyze the aliquots by a validated HPLC or LC-MS method to determine the remaining percentage of the parent compound.

Data Presentation:

Summarize the results in a table to easily compare the stability under different conditions.

Condition IDTemperature (°C)Light ExposurepHSolvent% Parent Compound Remaining (Time)
Control -80DarkNeutralDMSO100% (0h), 99.9% (24h), 99.8% (48h)
A 25AmbientNeutralDMSO[Experimental Data]
B 40AmbientNeutralDMSO[Experimental Data]
C 25DarkNeutralDMSO[Experimental Data]
D 25AmbientAcidic (e.g., pH 4)Aqueous Buffer[Experimental Data]
E 25AmbientBasic (e.g., pH 9)Aqueous Buffer[Experimental Data]
F 25AmbientNeutralDegassed Solvent[Experimental Data]

Note: The data in the table above is for illustrative purposes. Users should populate it with their own experimental results.

Protocol 2: Analytical Method for Degradation Monitoring

Objective: To quantify the amount of the parent compound and detect the presence of degradation products.

Methodology: A reverse-phase HPLC method is generally suitable.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

  • Flow Rate: 1 mL/min

  • Quantification: Use a calibration curve prepared from a standard of the pure compound.

Visualizations

The following diagram illustrates the potential degradation pathways for the compound.

G cluster_pathways Potential Degradation Pathways Compound 2-(Methylthio)-...-pyrimidin-4-amine Oxidation Oxidation of -SCH3 group Compound->Oxidation O2, Metal Ions Hydrolysis Hydrolysis of ether or amide linkages Compound->Hydrolysis H2O, pH Photodegradation Photochemical reactions Compound->Photodegradation Light (UV) P1 Degradation Product 1 Oxidation->P1 Sulfoxide/Sulfone Products P2 Degradation Product 2 Hydrolysis->P2 Hydrolyzed Products P3 Degradation Product 3 Photodegradation->P3 Photoproducts

Caption: Potential degradation pathways of the compound.

This technical support guide should serve as a valuable resource for maintaining the integrity of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine in your experimental work. By systematically evaluating and controlling the factors that influence its stability, you can ensure the reliability and reproducibility of your results.

References

Technical Support Center: Optimizing Cell Permeability of KG5 (CAS 877874-85-6)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cell permeability of KG5 (CAS 877874-85-6) in their experiments.

Compound Information

Identifier Value
CAS Number 877874-85-6
Common Name This compound
Molecular Formula C₂₀H₁₆F₃N₇OS
Molecular Weight 459.45 g/mol
Description This compound is an orally active, allosteric dual inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and B-Raf.[][2] It also demonstrates inhibitory activity against c-Raf, Fms-like tyrosine kinase 3 (FLT3), and KIT.[][2] Its primary application is in cancer research as an antiangiogenic agent.[][3]
Solubility Soluble in DMSO (up to 100 mg/mL) and ethanol (up to 100 mM).[2][4] It is important to note that DMSO is hygroscopic, and using newly opened DMSO is recommended for optimal dissolution.[4]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cell-based assays with this compound.

Issue Potential Cause Recommended Solution
Low or inconsistent cellular activity Poor compound solubility in media: this compound is hydrophobic and may precipitate when diluted from a DMSO stock into aqueous cell culture media.1. Optimize DMSO Concentration: Keep the final DMSO concentration in your cell culture media as low as possible (ideally ≤ 0.5%) to minimize solvent toxicity and precipitation. 2. Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the this compound stock solution. 3. Serial Dilutions: Prepare intermediate dilutions of the this compound stock in pre-warmed media. Add the compound to the media dropwise while gently vortexing to ensure rapid and even dispersion. 4. Sonication: If precipitation is observed, briefly sonicate the this compound/media solution in a water bath sonicator to aid dissolution.[4] Be cautious with sonication time and power to avoid compound degradation.
Compound binding to plasticware: Hydrophobic compounds can adhere to the surface of plastic labware, reducing the effective concentration in the media.1. Use Low-Binding Plates: Utilize low-protein-binding microplates for your experiments. 2. Pre-treatment of Plates: Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.
Cellular Efflux: Cancer cell lines, in particular, can express efflux pumps (e.g., P-glycoprotein) that actively transport small molecules out of the cell, reducing intracellular accumulation.1. Use Efflux Pump Inhibitors: If efflux is suspected, co-incubate with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if this enhances the activity of this compound. Note that these inhibitors can have off-target effects and should be used with appropriate controls.
Cell toxicity at expected effective concentrations DMSO Toxicity: The final concentration of DMSO in the cell culture media may be too high.Ensure the final DMSO concentration is at a level that is non-toxic to your specific cell line. Run a vehicle control with the same DMSO concentration to assess its effect.
Off-target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity.Perform a dose-response curve to determine the optimal concentration range for your desired biological effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[4] It is soluble in DMSO up to 100 mg/mL.[4] Due to the hygroscopic nature of DMSO, it is best practice to use a fresh, unopened bottle to ensure maximal solubility.[4]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.

Q3: My this compound precipitated out of solution when I added it to my cell culture media. What should I do?

A3: This is a common issue with hydrophobic compounds. To address this, you can try the following:

  • Lower the final concentration of this compound in your media.

  • Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

  • Pre-warm your media to 37°C before adding the compound.

  • Add the this compound stock solution to the media slowly while vortexing.

  • Briefly sonicate the final solution to help dissolve any precipitate.[4]

Q4: Is there a known mechanism of resistance to this compound?

A4: While specific resistance mechanisms to this compound are not detailed in the provided search results, general mechanisms of resistance to kinase inhibitors can include mutations in the target protein that prevent drug binding or upregulation of alternative signaling pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the vial until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Dosing Cells with this compound
  • Culture your cells to the desired density in appropriate multi-well plates.

  • On the day of the experiment, prepare a working solution of this compound by diluting the DMSO stock solution into pre-warmed (37°C) cell culture media.

  • Perform serial dilutions in pre-warmed media to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all treatments, including the vehicle control.

  • Carefully remove the existing media from the cells and replace it with the media containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

Visualizations

KG5_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFRβ Ras Ras-GTP PDGFR->Ras Activates B_Raf B-Raf Ras->B_Raf Activates c_Raf c-Raf Ras->c_Raf Activates MEK MEK B_Raf->MEK c_Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Angiogenesis, Proliferation) ERK->Transcription This compound This compound This compound->PDGFR Inhibits This compound->B_Raf Inhibits This compound->c_Raf Inhibits

Caption: this compound inhibits the PDGFRβ and Raf/MEK/ERK signaling pathways.

Troubleshooting_Workflow Troubleshooting Low this compound Activity Start Low or Inconsistent Cellular Activity Check_Solubility Check for Precipitation in Media Start->Check_Solubility Optimize_Dilution Optimize Dilution Protocol (Pre-warm media, slow addition) Check_Solubility->Optimize_Dilution Yes Check_Plastic_Binding Consider Plastic Binding Check_Solubility->Check_Plastic_Binding No Use_Sonication Briefly Sonicate Solution Optimize_Dilution->Use_Sonication Use_Sonication->Check_Plastic_Binding Use_Low_Binding_Plates Use Low-Binding Plates Check_Plastic_Binding->Use_Low_Binding_Plates Yes Check_Efflux Suspect Cellular Efflux? Check_Plastic_Binding->Check_Efflux No Use_Low_Binding_Plates->Check_Efflux Use_Efflux_Inhibitors Co-treat with Efflux Pump Inhibitors Check_Efflux->Use_Efflux_Inhibitors Yes Re_evaluate Re-evaluate Experiment Check_Efflux->Re_evaluate No Use_Efflux_Inhibitors->Re_evaluate

Caption: A logical workflow for troubleshooting low this compound activity.

References

Overcoming resistance to CHEMBL3932957 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound CHEMBL3932957, including its mechanism of action, target, and any associated resistance pathways in cancer cells, is not available in publicly accessible resources. The following content is a generalized framework based on common mechanisms of drug resistance in cancer. Researchers working with novel compounds like CHEMBL3932957 may find this guidance useful for designing experiments to investigate and overcome potential resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to CHEMBL3932957 over time. What are the potential general mechanisms of acquired resistance?

A1: Acquired resistance to targeted therapies in cancer cells can arise through various mechanisms. These can be broadly categorized as:

  • On-target alterations: Mutations in the drug's target protein can prevent effective binding of the compound.

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, thereby maintaining proliferation and survival.

  • Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Metabolic reprogramming: Cancer cells can alter their metabolic pathways to survive the stress induced by the drug.

  • Epithelial-to-Mesenchymal Transition (EMT): This process can confer a more resistant and migratory phenotype to cancer cells.

Q2: How can I investigate if on-target mutations are responsible for the observed resistance to CHEMBL3932957?

A2: To determine if mutations in the target protein of CHEMBL3932957 are causing resistance, you can perform the following:

  • Sanger sequencing or Next-Generation Sequencing (NGS): Sequence the gene encoding the putative target protein in both the sensitive parental cell line and the resistant derivative.

  • Functional validation: If mutations are identified, introduce them into the sensitive parental cell line using techniques like CRISPR-Cas9 to confirm if they confer resistance.

Troubleshooting Guides

Issue: Decreased potency (IC50 shift) of CHEMBL3932957 in our cell line.

Possible Cause Troubleshooting Steps
Target Mutation 1. Sequence the target gene in resistant cells. 2. Compare with the sequence from sensitive parental cells. 3. If a mutation is found, validate its role in conferring resistance.
Activation of Bypass Pathways 1. Perform phosphoproteomic or RNA-seq analysis to identify upregulated signaling pathways in resistant cells. 2. Use specific inhibitors for the identified bypass pathways in combination with CHEMBL3932957.
Increased Drug Efflux 1. Measure the intracellular concentration of CHEMBL3932957 in sensitive vs. resistant cells. 2. Perform a western blot to check for overexpression of common ABC transporters (e.g., P-glycoprotein, MRP1). 3. Test the effect of known ABC transporter inhibitors on reversing resistance.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of CHEMBL3932957. Treat the cells with a range of concentrations for 72 hours.

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, MTT) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence or absorbance and normalize the data to untreated control cells. Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Protein Expression
  • Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

general_resistance_mechanisms cluster_drug CHEMBL3932957 cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms drug CHEMBL3932957 target Drug Target drug->target Inhibition efflux Efflux Pump (e.g., P-gp) drug->efflux Pumped out survival Cell Survival & Proliferation target->survival bypass Bypass Pathway bypass->survival target_mutation Target Mutation target_mutation->target Alters binding site bypass_activation Bypass Activation bypass_activation->bypass Upregulates efflux_upregulation Efflux Pump Upregulation efflux_upregulation->efflux Increases expression

Caption: General mechanisms of drug resistance in cancer cells.

experimental_workflow start Observe Resistance to CHEMBL3932957 ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 hypothesis Formulate Hypotheses: 1. Target Mutation 2. Bypass Activation 3. Efflux Pump ic50->hypothesis seq Sequence Target Gene hypothesis->seq Hypothesis 1 omics Phosphoproteomics/ RNA-seq hypothesis->omics Hypothesis 2 wb Western Blot for ABC Transporters hypothesis->wb Hypothesis 3 validation Functional Validation (e.g., Combination Therapy, Gene Editing) seq->validation omics->validation wb->validation

Caption: Experimental workflow for investigating resistance to CHEMBL3932957.

Reducing cytotoxicity of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, hereafter referred to as Compound X .

Disclaimer: Specific cytotoxicity data and established mechanisms of action for Compound X in normal cells are not extensively available in public literature. Therefore, this guide provides general strategies and troubleshooting approaches based on established principles for small molecule inhibitors of a similar chemical class.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with Compound X, offering potential solutions and next steps.

Issue 1: High Cytotoxicity in Normal Cells at Therapeutically Relevant Concentrations

Question: We are observing significant cytotoxicity in our normal cell lines (e.g., primary fibroblasts, endothelial cells) at the same concentration required to achieve an anti-cancer effect in our tumor cell lines. How can we address this?

Answer: A narrow therapeutic window is a common challenge. The initial approach should be to systematically characterize the nature of the cytotoxicity and then explore strategies to improve the selectivity of Compound X.

Recommended Actions:

  • Confirm On-Target vs. Off-Target Cytotoxicity: Determine if the cytotoxicity in normal cells is due to the intended target also being present and essential in those cells, or if it's due to interaction with other unintended molecules ("off-targets").

  • Dose-Response Curve Analysis: Generate detailed dose-response curves for both cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) and LC50 (half-maximal lethal concentration) values. This will help to precisely define the therapeutic window.

  • Explore Mitigation Strategies: Based on the findings, consider the following approaches:

    • Co-administration with a Cytoprotective Agent: Investigate the use of agents that can protect normal cells from the toxic effects of Compound X without compromising its anti-cancer activity.

    • Targeted Drug Delivery: Encapsulate Compound X into a delivery system that preferentially targets cancer cells.

    • Structural Modification (Lead Optimization): If resources permit, medicinal chemistry efforts could be initiated to synthesize analogs of Compound X with a potentially better selectivity profile.

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

Question: We are seeing significant variability in the cytotoxicity of Compound X in our normal cell lines between different experimental runs. What could be the cause?

Answer: Inconsistent results can stem from several factors related to the compound itself, the experimental setup, or the cell culture conditions.

Recommended Actions:

  • Compound Stability and Solubility:

    • Verify the stability of Compound X in your cell culture medium over the time course of the experiment.

    • Ensure complete solubilization of the compound. Precipitation can lead to inconsistent effective concentrations. Consider the use of alternative solvents or formulating agents. Many kinase inhibitors have pH-dependent solubility.[1][2]

  • Cell Culture Conditions:

    • Maintain consistent cell passage numbers, as primary cells can change their characteristics over time in culture.

    • Ensure strict control over confluency, as cell density can influence drug sensitivity.

    • Regularly test for mycoplasma contamination.

  • Assay-Specific Variability:

    • Ensure that the chosen cytotoxicity assay is not being interfered with by Compound X (e.g., colorimetric interference in an MTT assay). Validate findings with an orthogonal method (e.g., a lactate dehydrogenase (LDH) release assay).

Issue 3: Choosing the Right Strategy to Reduce Cytotoxicity

Question: We have confirmed off-target toxicity. What is the most appropriate next step: co-administration of a cytoprotective agent or developing a targeted delivery system?

Answer: The choice depends on the project's resources, timeline, and the nature of the off-target effect.

  • Co-administration of a Cytoprotective Agent: This can be a faster approach for initial in vitro and in vivo validation. It is suitable if a known and specific pathway is being affected in normal cells that can be modulated by an existing agent.

  • Targeted Drug Delivery Systems: This is a more complex but potentially more robust long-term solution.[3][4] It is particularly advantageous if the off-target effects are broad or if a very significant improvement in the therapeutic index is required.[5] Common strategies include liposomes, nanoparticles, or antibody-drug conjugates.[6][7]

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the standard in vitro assays to assess the cytotoxicity of Compound X in normal cells?

A1: A panel of assays should be used to get a comprehensive view of cytotoxicity:

  • Metabolic Assays: MTT, MTS, or WST-1 assays, which measure the metabolic activity of viable cells.

  • Cell Membrane Integrity Assays: Lactate dehydrogenase (LDH) release or trypan blue exclusion assays, which measure cell lysis.

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

  • Caspase Activity Assays: To measure the activation of caspases, which are key mediators of apoptosis.

Q2: How can we determine if the cytotoxicity of Compound X is due to on-target or off-target effects?

A2: This is a critical question in drug development. Several experimental approaches can be used:

  • Target Expression Analysis: Quantify the expression level of the intended target of Compound X in both your cancer and normal cell lines (e.g., via qPCR or Western blot). High expression in sensitive normal cells might suggest on-target toxicity.

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the target in the sensitive normal cells. If the cells become resistant to Compound X, it strongly suggests on-target toxicity.

  • Competitive Binding Assays: Use a known selective inhibitor of the target to see if it can compete with Compound X and rescue the normal cells.

  • Kinome Profiling: Screen Compound X against a broad panel of kinases to identify potential off-target interactions.

Mitigation Strategies

Q3: What are the key considerations when designing a targeted drug delivery system for Compound X?

A3: The design of a targeted delivery system is a multi-parameter optimization problem:

  • Targeting Moiety: Select a ligand (e.g., antibody, peptide, aptamer) that recognizes a receptor or antigen that is overexpressed on the cancer cells relative to normal cells.

  • Nanocarrier: Choose a suitable carrier, such as a liposome, polymer nanoparticle, or an antibody-drug conjugate (ADC) linker.[5][7] The choice will depend on the physicochemical properties of Compound X.

  • Release Mechanism: Engineer the system to release Compound X preferentially at the tumor site (e.g., in response to the low pH of the tumor microenvironment or specific enzymes).

Q4: Can drug-drug interactions influence the cytotoxicity of Compound X?

A4: Yes, especially if Compound X is a substrate for cytochrome P450 (CYP) enzymes.[2] Co-administration with other drugs that are inhibitors or inducers of the same CYP enzymes can significantly alter the plasma concentration of Compound X, leading to increased toxicity or reduced efficacy.[1][8] For instance, strong CYP3A4 inhibitors can increase the exposure to a CYP3A4 substrate, potentially increasing toxicity.[8]

Quantitative Data Summary

The following tables present hypothetical data that a researcher might generate during the investigation of Compound X's cytotoxicity.

Table 1: Comparative IC50 Values of Compound X in Cancer vs. Normal Cell Lines

Cell Line TypeCell Line NameIntended Target Expression (Relative Units)IC50 of Compound X (µM)
Lung CancerA5491000.5
Breast CancerMDA-MB-2311200.3
Normal Lung FibroblastsIMR-90401.2
Normal Human Umbilical Vein Endothelial CellsHUVEC600.8

Table 2: Effect of Mitigation Strategies on the Therapeutic Index of Compound X

Formulation / CombinationIC50 in A549 Cells (µM)IC50 in HUVEC Cells (µM)Therapeutic Index (HUVEC IC50 / A549 IC50)
Compound X alone0.50.81.6
Compound X + Cytoprotective Agent Y0.552.54.5
Compound X in EGFR-targeted Nanoparticles0.23.015.0

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Replace the existing medium with the medium containing Compound X or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Formulation of Compound X into Lipid Nanoparticles (Conceptual)

This is a simplified protocol for conceptual understanding. The actual process requires significant optimization.

  • Lipid Film Hydration: Dissolve lipids (e.g., lecithin, cholesterol) and a targeting lipid (if applicable) in a suitable organic solvent (e.g., chloroform). Evaporate the solvent to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing Compound X. This process is typically done above the phase transition temperature of the lipids.

  • Size Reduction: Reduce the size of the resulting multilamellar vesicles to form small unilamellar vesicles or nanoparticles. This can be achieved by sonication or extrusion through membranes with defined pore sizes.

  • Purification: Remove the unencapsulated Compound X using techniques like dialysis or size exclusion chromatography.

  • Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug release kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Investigating and Mitigating Cytotoxicity Workflow A High Cytotoxicity Observed in Normal Cells B Generate Dose-Response Curves (Cancer vs. Normal) A->B C Determine Therapeutic Window (IC50 Ratios) B->C D Is Window Acceptable? C->D E Proceed with Further Preclinical Studies D->E Yes F Investigate Mechanism: On-Target vs. Off-Target D->F No G Select Mitigation Strategy F->G H Co-administration with Cytoprotective Agent G->H I Targeted Drug Delivery System G->I J Re-evaluate Therapeutic Window H->J I->J J->D

Caption: Workflow for addressing cytotoxicity in normal cells.

G cluster_0 Hypothetical Signaling Pathway for Compound X cluster_cancer Cancer Cell cluster_normal Normal Cell A Oncogenic Kinase (Target) B Proliferation & Survival Signaling A->B Activates C Apoptosis B->C Inhibits D Housekeeping Kinase (Off-Target) E Normal Cellular Function D->E Maintains F Cytotoxicity E->F Inhibition Leads to X Compound X X->A Inhibition X->D Inhibition

Caption: Potential on-target vs. off-target effects of a kinase inhibitor.

G cluster_0 Targeted Drug Delivery Concept NP Nanoparticle (with Compound X) Target Targeting Ligand (e.g., Antibody) NP->Target conjugated to Cancer Cancer Cell (Target Overexpressed) Target->Cancer binds to Normal Normal Cell (Target Low/Absent) Target->Normal avoids Uptake Receptor-Mediated Endocytosis Cancer->Uptake Bypass Minimal Interaction Normal->Bypass Release Drug Release & Action Uptake->Release

Caption: Mechanism of a targeted nanoparticle drug delivery system.

References

Validation & Comparative

Comparing 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine to known kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Evaluation of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine as a Dual SYK/JAK Kinase Inhibitor

Introduction

The compound 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine is a novel small molecule with structural motifs characteristic of kinase inhibitors. While its specific biological targets are not yet fully elucidated in publicly available literature, its pyrimidine-triazole core suggests potential activity against key signaling kinases. Based on structure-activity relationships of similar compounds, this guide presents a hypothetical comparison of this compound with known inhibitors of Spleen Tyrosine Kinase (SYK) and Janus Kinase (JAK), proposing that the compound of interest may act as a dual inhibitor of these two important enzyme families.

This comparison guide is intended for researchers and drug development professionals interested in the discovery of novel kinase inhibitors. We will compare the hypothetical dual SYK/JAK inhibitor to the well-characterized inhibitors Fostamatinib (a SYK inhibitor), Ruxolitinib (a JAK1/2 inhibitor), and Cerdulatinib (a dual SYK/JAK inhibitor).

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the inhibitory activities (IC50 values) of the selected known kinase inhibitors against their respective targets. The data for the compound of interest is listed as "Not Available (N/A)" pending experimental validation.

InhibitorTarget Kinase(s)IC50 (nM)Assay Type
2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine SYK / JAK2 (Hypothesized)N/AN/A
Fostamatinib (R406) SYK41[1]Biochemical Assay
Ruxolitinib JAK13.3Biochemical Assay
JAK22.8Biochemical Assay
Cerdulatinib SYK32Biochemical Assay
JAK112Biochemical Assay
JAK26Biochemical Assay
JAK38Biochemical Assay
TYK20.5Biochemical Assay

Signaling Pathways

SYK and JAK kinases are critical components of distinct but interconnected signaling pathways that regulate immune cell function. Dual inhibition of both SYK and JAK could offer a synergistic approach to modulating immune responses in various disease contexts.

SYK_JAK_Signaling cluster_BCR B-Cell Receptor Signaling cluster_Cytokine Cytokine Receptor Signaling BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK Crosstalk Crosstalk SYK->Crosstalk PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Activation PLCg2->NFkB CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT STAT JAK2->STAT JAK2->Crosstalk GeneTranscription Gene Transcription STAT->GeneTranscription Fostamatinib Fostamatinib Fostamatinib->SYK Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Cerdulatinib Cerdulatinib Cerdulatinib->SYK Cerdulatinib->JAK2 Hypothetical_Inhibitor Hypothetical Dual Inhibitor Hypothetical_Inhibitor->SYK Hypothetical_Inhibitor->JAK2

Caption: Intersecting SYK and JAK2 signaling pathways in immune cells.

Experimental Protocols

A detailed methodology for a biochemical kinase inhibition assay is provided below. This protocol can be adapted for screening and profiling inhibitors against SYK, JAK2, and other kinases.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

I. Materials and Reagents:

  • Kinase: Recombinant human SYK or JAK2 enzyme (e.g., from Promega, Carna Biosciences).

  • Substrate: Poly(Glu,Tyr) 4:1 or a specific peptide substrate for the respective kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compound: 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine and known inhibitors, serially diluted in DMSO.

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • 384-well low-volume plates.

  • Plate reader capable of measuring luminescence.

II. Experimental Workflow:

The general workflow for a kinase inhibition assay is depicted in the following diagram.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitors Dispense Dispense Reagents into 384-well Plate Reagents->Dispense Incubate_Kinase Incubate Kinase Reaction Dispense->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Calculate_IC50 Calculate IC50 Values Read_Luminescence->Calculate_IC50

Caption: General workflow for a biochemical kinase inhibition assay.

III. Detailed Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds and known inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This guide provides a comparative framework for evaluating the novel compound 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine against known SYK and JAK kinase inhibitors. The provided data on Fostamatinib, Ruxolitinib, and Cerdulatinib establish a benchmark for potency and selectivity. The detailed experimental protocol offers a robust method for determining the inhibitory activity of the compound of interest.

It is important to reiterate that the dual SYK/JAK inhibitory activity of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine is a hypothesis based on its chemical structure. Experimental validation is necessary to confirm its biological target(s) and to accurately assess its potential as a therapeutic agent. The methodologies and comparative data presented herein provide a clear path for such an investigation.

References

2-(Methylthio)-pyrimidin-4-amine Derivatives Emerge as Potential Challengers to Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in the field of oncology are closely monitoring the development of a novel class of compounds, 2-(methylthio)-pyrimidin-4-amine derivatives, which are showing promise in preclinical studies as potent and selective inhibitors of key cancer-driving proteins. These small molecules are being investigated as potential alternatives or adjuncts to current standards of care in various cancer types, including hormone receptor-positive (HR+) breast cancer, PIK3CA-mutated breast cancer, BRAF-mutated melanoma, and KRAS-mutated colorectal cancer.

The primary mechanism of action for many of these pyrimidine derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways that, when dysregulated, can lead to cancer cell proliferation and survival. Specifically, various derivatives have been designed to target cyclin-dependent kinases 4 and 6 (CDK4/6) and phosphatidylinositol 3-kinase (PI3K), both of which are established therapeutic targets in oncology.

Targeting the CDK4/6 Pathway in HR+ Breast Cancer

The current standard of care for patients with HR+/HER2- advanced or metastatic breast cancer often involves a combination of endocrine therapy with a CDK4/6 inhibitor, such as palbociclib, ribociclib, or abemaciclib.[1] These drugs have significantly improved progression-free survival in this patient population.[1] Emerging 2-(methylthio)-pyrimidin-4-amine derivatives are being engineered to offer a similar, if not superior, inhibitory effect on the CDK4/6 pathway.

While direct head-to-head comparative data between specific 2-(methylthio)-pyrimidin-4-amine derivatives and approved CDK4/6 inhibitors is still limited in publicly available literature, the underlying hypothesis is that these novel compounds may offer advantages in terms of potency, selectivity, or overcoming acquired resistance mechanisms.

Targeting the PI3K Pathway in PIK3CA-Mutated Cancers

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in several cancers, most notably breast cancer. For patients with HR+, HER2-, PIK3CA-mutated advanced or metastatic breast cancer that has progressed on or after an endocrine-based regimen, the PI3Kα-specific inhibitor alpelisib, in combination with fulvestrant, is an approved standard of care.

Several 2-(methylthio)-pyrimidin-4-amine and related pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit the PI3K pathway. For instance, thienopyrimidine derivatives have been identified as potent inhibitors of PI3K. The design of these molecules leverages structural insights from the ATP-binding pocket of the kinase to achieve high potency and selectivity.

Potential Applications in Melanoma and Colorectal Cancer

Beyond breast cancer, the kinase-inhibiting properties of 2-(methylthio)-pyrimidin-4-amine derivatives suggest potential applications in other malignancies driven by specific mutations.

For BRAF-mutated metastatic melanoma , the standard of care includes combination therapies with BRAF inhibitors (e.g., dabrafenib, vemurafenib, encorafenib) and MEK inhibitors (e.g., trametinib, cobimetinib, binimetinib), as well as immune checkpoint inhibitors.[1][2][3][4][5] The development of novel kinase inhibitors could offer new therapeutic options, particularly in cases of resistance to current treatments.

In KRAS G12C-mutated colorectal cancer , recent advancements have led to the approval of targeted therapies that combine a KRAS G12C inhibitor with an EGFR inhibitor, such as sotorasib with panitumumab or adagrasib with cetuximab.[6][7][8][9][10] The signaling pathways downstream of KRAS are complex and involve multiple kinases, presenting opportunities for new inhibitory molecules to play a role in treatment.

Data Summary and Experimental Protocols

To provide a clear comparison of the preclinical performance of these emerging derivatives, the following tables summarize the available data on their in vitro activity against relevant cancer cell lines. It is important to note that these data are from different studies and direct comparisons should be made with caution.

Table 1: In Vitro Activity of Thienopyrimidine Derivatives Against Breast Cancer Cell Lines

Compound/DrugCell LineIC50 (µM)Reference
2-Ethyl-4-amino-thieno[2,3-d]pyrimidineMDA-MB-2310.24[11]
DoxorubicinMCF-7Not specified, used as a comparator[11]

Table 2: In Vitro Activity of Pyrimidine Derivatives as Kinase Inhibitors

Derivative ClassTarget KinaseCancer TypeKey FindingsReference
4-Amino-thieno[2,3-d]pyrimidinesTie-2-Potent inhibitors with IC50 values as low as 0.07 µM.[12]
2-(Methylthio)pyrimidine-5-carbonitrile derivativesEGFR, PI3K/AKTColorectal, Hepatocellular, Breast, NSCLCInhibition of proliferation and induction of apoptosis.[13]
1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidinesEGFR-TK-Inhibitory activity on cell proliferation and EGFR-TK phosphorylation.[14]

Experimental Methodologies

The following are generalized experimental protocols based on the methodologies reported in the cited literature for evaluating the anticancer activity of novel compounds.

Cell Culture and Proliferation Assays (MTT/SRB Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-(methylthio)-pyrimidin-4-amine derivatives or standard of care drugs for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B (SRB) dye. The protein-bound dye is then solubilized, and the absorbance is read at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Kinase Inhibition Assays
  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., CDK4/cyclin D1, PI3Kα) and their respective substrates are prepared in an appropriate assay buffer.

  • Compound Incubation: The kinase is incubated with various concentrations of the inhibitor (2-(methylthio)-pyrimidin-4-amine derivative or standard drug) and ATP.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as:

    • Radioisotope Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assays: Using commercial kits that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • ELISA-based Assays: Using a specific antibody to detect the phosphorylated substrate.

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental processes described, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CyclinD_CDK46 Cyclin D / CDK4/6 CyclinD_CDK46->Transcription promotes G1/S transition Derivative_PI3K 2-(Methylthio)-pyrimidin-4-amine (PI3K Inhibitor) Derivative_PI3K->PI3K Derivative_CDK46 2-(Methylthio)-pyrimidin-4-amine (CDK4/6 Inhibitor) Derivative_CDK46->CyclinD_CDK46

Caption: Simplified signaling pathways targeted by 2-(methylthio)-pyrimidin-4-amine derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Future Steps) Synthesis Compound Synthesis Proliferation_Assay Cell Proliferation Assay (MTT/SRB) Synthesis->Proliferation_Assay Kinase_Assay Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Proliferation_Assay IC50_Determination IC50 Determination Proliferation_Assay->IC50_Determination Kinase_Assay->IC50_Determination Xenograft Tumor Xenograft Model IC50_Determination->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation Toxicity_Assessment->Efficacy_Evaluation

Caption: General experimental workflow for preclinical evaluation of anticancer compounds.

The development of 2-(methylthio)-pyrimidin-4-amine derivatives represents an active and promising area of research in oncology. While still in the early stages, the initial preclinical data suggest that these compounds have the potential to become valuable additions to the arsenal of targeted therapies for a range of cancers. Further in-depth studies, including head-to-head comparisons with current standards of care and in vivo efficacy and safety evaluations, are eagerly awaited by the scientific community.

References

Reproducibility in Trifluoromethylphenyl Amino Triazole Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the synthetic reproducibility and biological activity of trifluoromethylphenyl amino triazole compounds, providing researchers with a comparative guide to experimental protocols and data.

The class of trifluoromethylphenyl amino triazole compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The reproducibility of experiments involving these compounds is critical for advancing drug discovery and development. This guide provides a comparative analysis of published data on the synthesis and biological evaluation of these compounds, with a focus on experimental protocols to aid researchers in reproducing and building upon existing work.

Synthetic Methodologies: A Comparative Overview

The synthesis of trifluoromethylphenyl amino triazoles has been approached through various chemical strategies, primarily focusing on the formation of the triazole ring. The choice of synthetic route can significantly impact yield, purity, and the potential for scale-up, all of which are crucial factors in reproducibility.

A common and reproducible method for the synthesis of 1,4-disubstituted 1,2,3-triazoles involves a copper(I)-catalyzed 1,3-dipolar cycloaddition between trifluoromethyl-containing alkynes and organic azides. This "click chemistry" approach is known for its high yields and reliability.[1] In contrast, the synthesis of 1,2,4-triazole derivatives often involves multi-step sequences, starting from materials like 4-nitroacetophenone and proceeding through intermediates that are then cyclized to form the triazole ring.[2]

The following table summarizes different synthetic approaches for trifluoromethylphenyl amino triazole compounds, highlighting key reaction parameters that influence reproducibility.

Synthetic ApproachKey Reagents and ConditionsReported YieldsKey Reproducibility FactorsReference
Copper(I)-Catalyzed Cycloaddition (1,2,3-Triazoles)Trifluoromethyl propargylamines, organic azides, Cu(I) catalyst, acetonitrileGoodPurity of starting materials, catalyst activity, reaction temperature[1]
Multi-step Synthesis (1,2,4-Triazoles)4-nitroacetophenone, trimethylsulfonium iodide, 1,2,4-triazole, iron powder, NH4ClVariesStrict control of reaction times and temperatures for each step, efficiency of purification methods[2]
Silver-Catalyzed Three-Component Reaction (1,2,3-Triazolines)Aldehydes, amines, trifluorodiazoethane, silver catalystNot specifiedIn situ generation of Schiff base, catalyst stability[3]
Cyclization of Hydrazinecarboximidamide DerivativesHydrazinecarboximidamide derivatives, formic acid equivalentGood (for two-step, one-pot protocol)Purity of the hydrazinecarboximidamide intermediate, cyclization temperature[4]

Biological Activity and Target Validation

Trifluoromethylphenyl amino triazole compounds have been reported to exhibit a range of biological activities. A significant portion of the research has focused on their potential as antifungal agents. The primary mechanism of action for many antifungal triazoles is the inhibition of the fungal enzyme 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[2][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

The following table presents a comparison of the reported biological activities of different trifluoromethylphenyl amino triazole derivatives.

Compound ClassBiological ActivityTarget/Mechanism of ActionReported Potency (e.g., IC50, MIC)Reference
1,2,4-Triazole derivatives containing amino acid fragmentsAntifungal (against Physalospora piricola)Inhibition of 14α-demethylase (CYP51)EC50 values of 10.126 µg/mL and 10.808 µg/mL for compounds 8k and 8d, respectively[2]
Trifluoromethyl-substituted 1,2,4-triazole Mannich basesFungicidal (against Pseudoperonospora cubensis)Not specified96.9% and 84.9% inhibition for compounds 6-A1 and 7-A2, respectively[6]
Aminoquinoline-trifluoromethyltriazoline compoundsAntimalarial (against Pf3D7)Not specifiedIC50 values ranging from 4 to 20 nM[3]
3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamideAntitumor (against A549 and BGC-823 cancer cell lines)Not specifiedDistinct inhibitory capacity[7]
N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivativesAntibacterialNot specifiedPotent activity against tested pathogens[8]

Experimental Protocols

To ensure the reproducibility of the experimental results, detailed and standardized protocols are essential. Below are representative protocols for the synthesis and biological evaluation of trifluoromethylphenyl amino triazole compounds, based on published literature.

General Synthetic Protocol for 1,2,4-Triazole Derivatives Containing Amino Acid Fragments[2]
  • Epoxidation: To a solution of KOH in anhydrous DMSO, add trimethylsulfonium iodide. After stirring, add the starting 4-nitroacetophenone derivative dropwise. Quench the reaction with saturated NH4Cl solution.

  • Substitution: React the resulting epoxide with 1,2,4-triazole in DMF.

  • Reduction: Reduce the nitro group using iron powder and NH4Cl.

  • Amidation: To a solution of the resulting amine in CH2Cl2, add Et3N, HOBt, and EDCI. After activation, add the desired amino acid derivative. Monitor the reaction by TLC. Perform an aqueous workup and purify the crude product.

In Vitro Antifungal Activity Assay[2]
  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare potato dextrose agar (PDA) medium and sterilize.

  • Add the test compounds to the molten PDA at various concentrations.

  • Pour the medium into Petri dishes.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at a specified temperature for a defined period.

  • Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control.

Visualizing Pathways and Workflows

To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assay start Starting Material (e.g., 4-nitroacetophenone) epoxidation Epoxidation start->epoxidation substitution Substitution with 1,2,4-triazole epoxidation->substitution reduction Nitro Group Reduction substitution->reduction amidation Amidation with Amino Acid Derivative reduction->amidation purification Purification amidation->purification final_product Final Trifluoromethylphenyl Amino Triazole Compound purification->final_product compound_prep Compound Preparation final_product->compound_prep assay_setup Assay Setup (e.g., Antifungal Assay) compound_prep->assay_setup incubation Incubation assay_setup->incubation data_collection Data Collection (e.g., MIC/IC50) incubation->data_collection analysis Data Analysis data_collection->analysis results Biological Activity Results analysis->results

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 catalyzed by ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane incorporates into cyp51->ergosterol triazole Trifluoromethylphenyl Amino Triazole triazole->cyp51 inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by triazoles.

References

Framework for Cross-Validation of a Novel Kinase Inhibitor: 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific biological activity data for the compound 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine is publicly available. However, based on the common biological targets of structurally similar molecules containing pyrimidine and triazole scaffolds, this guide proposes a comprehensive framework for the cross-validation of its activity as a putative kinase inhibitor. The following sections outline a hypothesized mechanism of action, detailed experimental protocols, and templates for data presentation to guide researchers in the evaluation of this compound's therapeutic potential.

Hypothesized Mechanism of Action

Compounds bearing the pyrimidin-4-amine and 4H-1,2,4-triazole moieties have frequently been identified as inhibitors of protein kinases, particularly within the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, it is hypothesized that the subject compound may exert its biological effects through the inhibition of one or more kinases in this pathway.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling cascade and the potential point of inhibition for the test compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Test_Compound Test Compound (Hypothesized) Test_Compound->PI3K Inhibition? Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Target Identification & Validation Compound_Synthesis Compound Synthesis & Purification Cell_Line_Panel Select Diverse Cancer Cell Line Panel Compound_Synthesis->Cell_Line_Panel Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Line_Panel->Cell_Viability_Assay IC50_Determination Determine IC50 Values Cell_Viability_Assay->IC50_Determination Kinase_Panel_Screening Broad Kinase Panel Screening IC50_Determination->Kinase_Panel_Screening Identify_Hits Identify Putative Kinase Targets Kinase_Panel_Screening->Identify_Hits In_Vitro_Kinase_Assay In Vitro Kinase Assays for Hit Validation Identify_Hits->In_Vitro_Kinase_Assay Western_Blot Western Blot Analysis of Downstream Signaling In_Vitro_Kinase_Assay->Western_Blot

Head-to-Head Comparison of Pyrimidin-4-Amine Analogs as Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core have shown promise as potent and selective inhibitors of key enzymes implicated in various diseases, including cancer and neurodegenerative disorders. This guide provides a head-to-head comparison of recently developed pyrimidin-4-amine analogs, focusing on their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Beta-Secretase 1 (BACE1). The quantitative data is supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

I. Comparative Analysis of CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers.[1] The development of selective CDK2 inhibitors is a promising therapeutic strategy. Here, we compare a series of N-(pyridin-3-yl)pyrimidin-4-amine analogs that have been investigated for their anti-proliferative and CDK2 inhibitory activities.

Data Presentation: Inhibitory Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogs

The following table summarizes the in vitro efficacy of the lead compound, 7l , and its analogs against various cancer cell lines and the CDK2/cyclin A2 complex. The data highlights the structure-activity relationship (SAR), where modifications to the pyrimidin-4-amine core influence inhibitory potency.

CompoundModificationTarget Cell Line/EnzymeIC50 (µM)
7l Lead CompoundMV4-11 (Leukemia)0.83
HT-29 (Colon Cancer)2.12
MCF-7 (Breast Cancer)3.12
HeLa (Cervical Cancer)8.61
CDK2/cyclin A2 0.064
PalbociclibReference DrugMV4-11Comparable to 7l
AZD5438Reference DrugCDK2/cyclin A2Comparable to 7l

Data extracted from a study on novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives as potent CDK2 inhibitors.

Experimental Protocols: CDK2 Inhibition Assays

The inhibitory activity of the pyrimidin-4-amine analogs against CDK2/cyclin A2 was determined using a luminescence-based assay. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (pyrimidin-4-amine analogs)

Procedure:

  • A master mixture containing the kinase assay buffer, ATP, and the substrate peptide is prepared.

  • The test compounds, dissolved in DMSO, are added to the wells of a 96-well plate at various concentrations.

  • The CDK2/Cyclin A2 enzyme is diluted in the kinase assay buffer and added to the wells to initiate the reaction. The final reaction volume is typically 25 µL.

  • The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Following incubation, 25 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.

  • Finally, 50 µL of Kinase Detection Reagent is added to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • The luminescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The anti-proliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MV4-11, HT-29, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the pyrimidin-4-amine analogs and incubated for 72 hours.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Mandatory Visualization: CDK2 Signaling Pathway in Cancer

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_S_Phase S Phase Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2_E CDK2-Cyclin E CyclinE->CDK2_E Activation CDK2_E->Rb Further Phosphorylation CyclinA Cyclin A CDK2_E->CyclinA Activation of Cyclin A transcription Outcome Cell Cycle Arrest Apoptosis CDK2_E->Outcome CDK2_A CDK2-Cyclin A CyclinA->CDK2_A Activation DNA_rep DNA Replication Proteins CDK2_A->DNA_rep Phosphorylation (activation) CDK2_A->Outcome Inhibitor Pyrimidin-4-amine Analogs Inhibitor->CDK2_E Inhibitor->CDK2_A

Caption: CDK2 signaling pathway and the inhibitory action of pyrimidin-4-amine analogs.

II. Comparative Analysis of BACE1 Inhibitors

Beta-Secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[2] Inhibition of BACE1 is a major therapeutic strategy for the treatment of this neurodegenerative disorder. While specific data for a series of pyrimidin-4-amine analogs against BACE1 is less prevalent in publicly available literature, the scaffold holds potential for the design of novel BACE1 inhibitors.

Data Presentation: Hypothetical Comparative Table for Pyrimidin-4-Amine Analogs as BACE1 Inhibitors

The following table is a template for presenting comparative data for hypothetical pyrimidin-4-amine analogs targeting BACE1. This structure can be populated as new research emerges.

CompoundR1 GroupR2 GroupBACE1 IC50 (µM)Cell-based Aβ42 Reduction EC50 (µM)
P4A-BACE1-01MethylPhenylDataData
P4A-BACE1-02Ethyl4-FluorophenylDataData
P4A-BACE1-03Isopropyl3-ChlorophenylDataData
P4A-BACE1-04CyclopropylPyridin-2-ylDataData
VerubecestatReference Drug-DataData
Experimental Protocols: BACE1 Inhibition Assays

A common method to assess BACE1 inhibition is through a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds

Procedure:

  • The BACE1 enzyme is pre-incubated with various concentrations of the test compounds in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

  • The FRET substrate is then added to initiate the enzymatic reaction.

  • The fluorescence intensity is monitored over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization: BACE1 in the Amyloidogenic Pathway

Caption: The role of BACE1 in the amyloidogenic pathway and its inhibition.

III. Conclusion

The pyrimidin-4-amine scaffold serves as a versatile platform for the development of potent and selective enzyme inhibitors. The presented data on N-(pyridin-3-yl)pyrimidin-4-amine analogs demonstrates their potential as anti-cancer agents through the effective inhibition of CDK2. While further research is needed to explore the full potential of this scaffold against BACE1 for the treatment of Alzheimer's disease, the provided experimental frameworks and pathway visualizations offer a solid foundation for future investigations. This guide underscores the importance of continued structure-activity relationship studies to optimize the therapeutic efficacy of pyrimidin-4-amine derivatives.

References

Benchmarking the selectivity of CAS 877874-85-6 against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of the investigational compound CAS 877874-85-6 (KG 5) against two clinically approved BRAF inhibitors, Dabrafenib and Vemurafenib. While comprehensive, publicly available kinase panel data for KG 5 is limited, this guide summarizes the known inhibitory profiles of all three compounds, offers a detailed protocol for assessing kinase selectivity, and visualizes key experimental and biological pathways.

Introduction

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the selectivity of these inhibitors across the human kinome is a crucial determinant of their efficacy and toxicity. This guide focuses on inhibitors of the RAF serine/threonine kinases, key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently mutated in melanoma and other cancers.

We compare KG 5, an allosteric inhibitor with a reported multi-kinase profile, against Dabrafenib and Vemurafenib, two ATP-competitive inhibitors highly selective for the BRAF V600E mutant.[1]

Comparative Kinase Selectivity

A comprehensive, head-to-head quantitative comparison of KG 5 against a broad kinase panel alongside Dabrafenib and Vemurafenib is challenging due to the limited availability of public data for KG 5. However, based on existing literature, we can construct a comparative overview of their known targets.

KG 5 (CAS 877874-85-6) is described as an allosteric inhibitor of PDGFRβ and B-Raf. It also demonstrates inhibitory activity against c-Raf, FLT3, and KIT.

Dabrafenib (GSK2118436) is a potent and selective inhibitor of BRAF V600 mutants.[2] It has been profiled against a large panel of kinases and has shown high selectivity for BRAF over other kinases.[2]

Vemurafenib (PLX4032) is another highly selective inhibitor of BRAF V600E.[3] Its selectivity profile has been characterized, revealing potent inhibition of its intended target with fewer off-target effects.

Table 1: Exemplary Comparison of Inhibitory Activity (IC50/Kd in nM)

Kinase TargetKG 5DabrafenibVemurafenib
BRAF V600E Data not publicly available0.8 31
BRAF (wild-type) Data not publicly available3.2 100
CRAF (RAF1) Inhibits5.0 48
PDGFRβ Inhibits >1000>1000
KIT Inhibits >1000>1000
FLT3 Inhibits >1000>1000

Note: This table is illustrative and compiled from various sources. A direct comparison requires data from the same experimental platform. IC50 and Kd values can vary between different assay formats.

Experimental Protocols

Kinase Selectivity Profiling via Kinase Panel Screening

This protocol outlines a typical workflow for determining the selectivity of a test compound against a broad panel of protein kinases using an in vitro, activity-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of a test compound against a large number of purified kinases.

Materials:

  • Test compound (e.g., CAS 877874-85-6) dissolved in DMSO.

  • A panel of purified, active protein kinases.

  • Kinase-specific peptide substrates.

  • ATP (adenosine triphosphate).

  • Kinase reaction buffer (typically contains a buffer salt like HEPES, MgCl2, a reducing agent like DTT, and a surfactant like Brij-35).

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay system from Promega, which measures ADP production).

  • Multi-well assay plates (e.g., 384-well plates).

  • A microplate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for screening is 10 µM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) into the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix for each kinase in the panel using the appropriate kinase reaction buffer.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the assay plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time is optimized for each kinase to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

    • Add a detection reagent that converts the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Measure the luminescence in each well using a microplate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Test Compound (e.g., CAS 877874-85-6) plate Dispense into 384-well plate compound->plate kinase_panel Kinase Panel kinase_panel->plate substrates Substrates & ATP substrates->plate incubation Incubate (e.g., 30°C for 60 min) plate->incubation detection Add Detection Reagents incubation->detection reader Read Luminescence detection->reader analysis Calculate % Inhibition & IC50 Values reader->analysis profile Generate Selectivity Profile analysis->profile

Caption: Experimental workflow for kinase selectivity profiling.

RAF_MEK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK KG 5 Dabrafenib Vemurafenib ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Proliferation, Survival, Differentiation Transcription->Response

Caption: Simplified RAF-MEK-ERK signaling pathway and points of inhibition.

References

Comparative analysis of CHEMBL3932957 with other triazole-based drugs

Author: BenchChem Technical Support Team. Date: November 2025

Triazole antifungal agents represent a cornerstone in the management of a wide spectrum of fungal infections, from superficial mycoses to life-threatening systemic diseases. Their efficacy stems from a shared mechanism of action: the inhibition of fungal cytochrome P450 (CYP450) enzyme 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][2][3][4] This guide provides a comparative analysis of prominent triazole-based drugs, offering insights into their relative performance and the experimental basis for these comparisons.

Mechanism of Action: A Shared Pathway

The fungistatic action of triazole drugs is initiated by the binding of the triazole nitrogen atom to the heme iron atom in the active site of the fungal 14α-demethylase. This interaction prevents the demethylation of lanosterol to ergosterol.[1][3] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, inhibiting fungal growth.[1][3] While the core mechanism is conserved across the class, variations in the chemical structure of different triazoles can influence their affinity for the target enzyme, spectrum of activity, and pharmacokinetic properties.[5][6]

cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action cluster_outcome Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Membrane_Disruption Fungal Cell Membrane Disruption Triazoles Triazoles Triazoles->Inhibition Inhibition Lanosterol_to_Ergosterol 14α-demethylase (CYP51) Ergosterol_Depletion Ergosterol Depletion Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption

Figure 1. Mechanism of action of triazole antifungal drugs.

Comparative In Vitro Activity

The in vitro activity of antifungal agents is a key indicator of their potential clinical efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the geometric mean MICs of several triazole drugs and other antifungal agents against Trichophyton rubrum, a common cause of dermatophytosis.[7][8]

Antifungal AgentDrug ClassGeometric Mean MIC (mg/L)
TerbinafineAllylamine0.03
Voriconazole Triazole 0.05
Posaconazole Triazole 0.11
Isavuconazole Triazole 0.13
Itraconazole Triazole 0.26
GriseofulvinOther1.65
Fluconazole Triazole 2.12
Data from a study of 111 clinical isolates of Trichophyton rubrum.[7]

As the data indicates, newer triazoles like voriconazole, posaconazole, and isavuconazole demonstrate potent in vitro activity against T. rubrum, with lower MICs than the first-generation triazole, fluconazole.[7][8] It is also noteworthy that the allylamine terbinafine shows the most potent in vitro activity in this particular study.[7]

Another study comparing novel triazoles against dermatophyte species isolated from patients with tinea pedis showed luliconazole and lanoconazole to have very low MIC ranges, indicating high potency.[9]

Antifungal AgentDrug ClassMIC Range (μg/mL)Geometric Mean MIC (μg/mL)
LuliconazoleTriazole0.0005-0.0040.0008
LanoconazoleTriazole-0.003
TerbinafineAllylamine-0.019
ItraconazoleTriazole-0.085
KetoconazoleImidazole-0.089
EconazoleImidazole-0.097
GriseofulvinOther-0.351
VoriconazoleTriazole-0.583
FluconazoleTriazole0.4-6411.58
Data from a study of 60 dermatophyte species isolates.[9]

Experimental Protocols: Antifungal Susceptibility Testing

A standardized method for determining the in vitro susceptibility of filamentous fungi, such as Trichophyton rubrum, is crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for this purpose.

cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis Isolate Fungal Isolate (e.g., T. rubrum) Inoculum Inoculum Suspension Isolate->Inoculum Prepare Inoculation Inoculate Plate Inoculum->Inoculation Plate Microtiter Plate with Serial Drug Dilutions Plate->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Read MIC (Visually or Spectrophotometrically) Incubation->Read_MIC

Figure 2. General workflow for antifungal susceptibility testing.

Detailed Methodology (Based on CLSI M38-A2):

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a fresh culture grown on a suitable medium like potato dextrose agar. The turbidity of the suspension is adjusted to a specific range using a spectrophotometer to ensure a standardized number of fungal cells.

  • Drug Dilution: The antifungal agents are serially diluted in a liquid medium (e.g., RPMI 1640) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 28-30°C) for a defined period, typically several days for dermatophytes, until sufficient growth is observed in the drug-free control well.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the drug-free control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Clinical Applications and Comparative Efficacy

The choice of a triazole antifungal often depends on the specific fungal pathogen, the site and severity of the infection, and the patient's underlying health status.

  • Fluconazole: Generally effective against most Candida species (with notable exceptions like C. krusei and some C. glabrata strains) and Cryptococcus neoformans.[4] It has excellent oral bioavailability.[10]

  • Itraconazole: Possesses a broader spectrum than fluconazole, with activity against Aspergillus species, and is used for various systemic mycoses.[2][10] Its oral absorption can be variable.[10]

  • Voriconazole: Considered a first-line treatment for invasive aspergillosis.[10] It has a broad spectrum of activity against yeasts and molds.

  • Posaconazole: Exhibits the broadest spectrum among the triazoles, including activity against zygomycetes.[4] It is often used for prophylaxis in high-risk immunocompromised patients and as salvage therapy.[10]

  • Isavuconazole: A newer broad-spectrum triazole with activity similar to voriconazole and posaconazole, and it is also effective against some zygomycetes.[5][7]

A network meta-analysis of triazole antifungal agents for prophylaxis in patients with hematological malignancies or undergoing stem-cell transplant provides a visual representation of the direct comparisons made in clinical trials.

Figure 3. Network of direct comparisons between triazole antifungal agents.

This diagram illustrates the number of clinical trials that have directly compared different triazole antifungals and placebo. The size of the nodes is proportional to the number of participants, and the width of the lines indicates the number of included trials.

Conclusion

The triazole class of antifungal drugs offers a range of options for the management of fungal infections. While they share a common mechanism of action, there are significant differences in their spectrum of activity, potency, and pharmacokinetic profiles. Newer generation triazoles generally exhibit a broader spectrum and greater potency against many fungal pathogens compared to the first-generation agent, fluconazole. The selection of the most appropriate triazole requires careful consideration of the causative organism, the site and severity of infection, and patient-specific factors. The standardized in vitro susceptibility testing provides a valuable, though not absolute, guide for predicting clinical response.

References

Independent Verification of the Biological Activity of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the putative biological activity of the novel compound 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine against established kinase inhibitors. Due to the absence of publicly available biological data for this specific molecule, this analysis is based on the activities of structurally similar compounds and the well-documented roles of its core chemical moieties—the pyrimidine and triazole rings—in kinase inhibition.

The central hypothesis is that this compound acts as an ATP-competitive kinase inhibitor, a common mechanism for molecules possessing these structural features. Kinase inhibitors have become a cornerstone of targeted cancer therapy by interfering with signaling pathways that are crucial for cancer cell proliferation and survival.[1] This guide will compare the inferred activity of the subject compound with known HSP90 inhibitors, which impact a wide range of kinases, providing a broad comparative context.

Comparative Analysis of Kinase Inhibitors

To provide a framework for evaluating the potential efficacy of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, we are comparing it to three well-characterized inhibitors that target key nodes in cellular signaling: PU-H71 (Zelavespib), Onalespib (AT13387), and Ganetespib. These compounds are inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous client proteins, including a multitude of kinases.

Table 1: Quantitative Comparison of Selected HSP90 Inhibitors

CompoundTarget(s)IC50 (HSP90)Representative IC50 (Cancer Cell Line)Clinical Development Stage
PU-H71 (Zelavespib) HSP9051 nM65 nM (MDA-MB-468)Phase I
Onalespib (AT13387) HSP90-Varies by cell linePhase I/II
Ganetespib HSP90-Varies by cell linePhase III (terminated)

Data for the subject compound is not available. The table provides data for well-characterized HSP90 inhibitors to serve as a benchmark for comparison.

Inferred Mechanism of Action and Signaling Pathway

Based on its structural components, 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine is predicted to function as a kinase inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold, structurally related to the subject's pyrimidine core, is a known isostere of the adenine ring of ATP, enabling competitive binding to the kinase hinge region.[2][3] The trifluoromethylphenyl and triazole moieties likely contribute to binding affinity and selectivity for specific kinases.

The diagram below illustrates a hypothetical signaling pathway where the compound of interest could act as a kinase inhibitor, alongside the mechanism of HSP90 inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor (RTK) Kinase_Client Kinase Client (e.g., RAF, AKT, CDK) Growth_Factor_Receptor->Kinase_Client Activates HSP90 HSP90 HSP90->Kinase_Client Chaperones & Stabilizes Ubiquitin_Proteasome_System Ubiquitin- Proteasome System HSP90->Ubiquitin_Proteasome_System Degradation of Unstable Client Kinase_Client->Ubiquitin_Proteasome_System Downstream_Signaling Downstream Signaling Kinase_Client->Downstream_Signaling Phosphorylates Subject_Compound 2-(Methylthio)-6-... -pyrimidin-4-amine (Putative Kinase Inhibitor) Subject_Compound->Kinase_Client Inhibits (Hypothesized) HSP90_Inhibitors PU-H71, Onalespib, Ganetespib HSP90_Inhibitors->HSP90 Inhibits Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Hypothetical signaling pathway and mechanism of action.

Experimental Protocols

To independently verify the biological activity of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, the following standard experimental protocols are recommended.

This assay will determine the direct inhibitory effect of the compound on the activity of a specific kinase.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Kinase with Test Compound Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and Radiolabeled ATP (γ-32P) Incubate->Add_Substrate_ATP Reaction Kinase Reaction (Phosphorylation) Add_Substrate_ATP->Reaction Stop_Reaction Stop Reaction Reaction->Stop_Reaction Measure_Phosphorylation Measure Incorporation of 32P into Substrate Stop_Reaction->Measure_Phosphorylation Analyze_Data Calculate IC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a known substrate (e.g., a generic peptide or a specific protein), ATP, and the test compound at various concentrations.

  • Kinase Inhibition: In a microplate, incubate the kinase with serial dilutions of the test compound for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Measure Phosphorylation: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

G Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Various Concentrations of Compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate Percent Viability and IC50 Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for a cell viability (MTT) assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This technique is used to detect changes in the levels and phosphorylation status of specific proteins within a signaling pathway in response to compound treatment.

G Start Start Treat_Cells Treat Cells with Test Compound Start->Treat_Cells Lyse_Cells Lyse Cells and Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE Separate Proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer Proteins to a Membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block Membrane with BSA or Milk Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-pAKT) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescent Substrate and Image Secondary_Ab->Detect Analyze Analyze Protein Levels Detect->Analyze End End Analyze->End

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the test compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated AKT), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein levels.

Conclusion

While direct biological data for 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine is not currently available in the public domain, its chemical structure strongly suggests it functions as a kinase inhibitor. The comparative data for established HSP90 inhibitors and the detailed experimental protocols provided in this guide offer a robust framework for its independent verification and characterization. Further investigation through the outlined assays is essential to elucidate its specific kinase targets, potency, and potential as a therapeutic agent.

References

Safety Operating Guide

Prudent Disposal of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Waste Classification

Due to the absence of specific toxicological data, the hazard profile of this compound must be inferred from its constituent functional groups: pyrimidine, triazole, trifluoromethylphenyl, and methylthio moieties. Based on these components, the compound should be presumed to be toxic and potentially harmful to the environment.

Waste Categorization:

All materials contaminated with 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified and handled as hazardous chemical waste.[1][2][3]

Hazard Consideration Justification based on Chemical Structure Recommended Action
Toxicity Contains nitrogen heterocycles (pyrimidine, triazole) and a trifluoromethyl group, which are common in biologically active and potentially toxic molecules.Treat as a toxic substance. Avoid generating dust or aerosols. Handle with appropriate PPE.
Environmental Hazard Organofluorine compounds can be persistent in the environment.[4][5] Nitrogen-containing heterocyclic compounds can also have ecological impacts.Do not dispose of down the drain or in regular trash.[6] Prevent any release into the environment.
Flammability While not expected to be highly flammable, the presence of organic components warrants caution.Keep away from ignition sources.
Reactivity The compound's reactivity with other chemicals is unknown.Avoid mixing with other waste streams unless compatibility is known. Segregate from strong acids, bases, and oxidizing agents.

Experimental Protocol for Disposal

The following procedure outlines the steps for the safe collection and disposal of waste containing 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

  • If handling the solid compound outside of a fume hood, a dust mask or respirator may be necessary to prevent inhalation.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure compound, contaminated spatulas, weighing paper, and other solid materials in a dedicated, puncture-resistant, and clearly labeled hazardous waste container.[7]

    • Contaminated PPE (gloves, disposable lab coats) should also be placed in this container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a secure cap).

    • Do not mix with other solvent waste streams to avoid unknown chemical reactions.

    • The container should be stored in a designated satellite accumulation area, preferably within a fume hood and in secondary containment.[8]

  • Sharps Waste:

    • Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container.[8]

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[7]

  • The label must include:

    • The full chemical name: "2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Toxic," "Environmental Hazard").

4. Storage of Waste:

  • Store waste containers in a well-ventilated, designated satellite accumulation area away from general laboratory traffic.[8]

  • Ensure containers are kept closed except when adding waste.

  • Follow all institutional and local regulations for the storage of hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • The most probable method of disposal for this type of compound is high-temperature incineration at a licensed facility.[10] This is particularly important for halogenated organic compounds to ensure their complete destruction.

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Identify Waste Type A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Sharps Container B->E Sharps F Label Container Correctly C->F D->F E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Transport to Licensed Facility H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this and other novel chemical compounds, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for this compound. Therefore, it must be handled with the utmost caution as a potentially potent and hazardous substance. The following guidelines are based on best practices for handling novel, uncharacterized research chemicals and active pharmaceutical ingredients (APIs).

Essential Safety and Logistical Information

This document provides a procedural guide for the safe handling and disposal of the specified research compound. Given the absence of comprehensive toxicological data, a conservative approach is mandatory to minimize exposure risk to laboratory personnel.

Hazard Assessment

The toxicological properties of this compound have not been fully investigated. Due to the presence of a trifluoromethyl group and multiple aromatic amine functionalities, it should be treated as a potent, potentially toxic, and biologically active compound. All personnel must be trained on the potential hazards and the procedures outlined in this document before handling the substance.

Hierarchy of Controls

To ensure personnel safety, a hierarchy of controls must be implemented. This approach prioritizes engineering and administrative controls over personal protective equipment (PPE).

  • Engineering Controls: The primary method for exposure control.

    • Containment: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood, a glove box, or an isolator. For potent compounds, a glove box or isolator is the preferred method to prevent the spread of particles.

    • Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.

  • Administrative Controls:

    • Training: All personnel must receive documented training on the safe handling of potent compounds, emergency procedures, and waste disposal.[1]

    • Restricted Access: Access to areas where the compound is handled and stored should be restricted to authorized personnel.

    • Decontamination: Establish and validate procedures for the decontamination of surfaces, glassware, and equipment.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator with a P100 (or equivalent) particulate filter is required when handling the solid.Prevents inhalation of airborne particles.
Body Protection A disposable, solid-front lab coat or a Tyvek suit should be worn over personal clothing.Protects against contamination of personal clothing and skin.
Foot Protection Closed-toe shoes are mandatory in the laboratory.Protects feet from spills.

Operational Plan

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • The compound should be stored in a clearly labeled, sealed container in a ventilated, secure location away from incompatible materials.

Handling and Use
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the containment device (fume hood, glove box) by covering the surface with absorbent, disposable liners.

  • Weighing: Weigh the solid compound within the containment device. Use dedicated spatulas and weighing boats.

  • Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing.

  • Experimental Use: Conduct all experimental procedures involving the compound within the containment device.

  • Decontamination: After each use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, disposable lab coats, bench liners, and weighing papers, in a dedicated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a labeled, sealed, and chemically resistant hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

  • Waste Pickup:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow and Decision Diagrams

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Surfaces & Equipment experiment->decon doff_ppe Doff PPE decon->doff_ppe collect_solid Collect Solid Waste doff_ppe->collect_solid dispose Dispose via EHS collect_solid->dispose collect_liquid Collect Liquid Waste collect_liquid->dispose

Caption: Safe handling workflow for the research compound.

G start Assess Compound Potency unknown Potency Unknown / High? start->unknown low_potency Low Potency unknown->low_potency No containment_decision Select Primary Engineering Control unknown->containment_decision Yes fume_hood Chemical Fume Hood containment_decision->fume_hood Moderate Risk glove_box Glove Box / Isolator containment_decision->glove_box High Risk

Caption: Decision matrix for selecting appropriate containment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KG5
Reactant of Route 2
KG5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.